Tarenflurbil
Description
Tarenflurbil is an investigational drug that was studied in patients with mild Alzheimer's disease. It is a selective amyloid lowering agent (SALA) that reduces levels of the toxic peptide amyloid beta 42 (Aβ42) in cultured human cells and in animal models. Aβ42 is the primary initiator of neurotoxicity and amyloid plaque development in the brains of Alzheimer's disease patients. In June 2008 development of the drug for Alzheimer's disease was discontinued. This compound has also been used in trials studying the treatment of Prostate Cancer.
This compound is an orally active synthetic enantiomer of flurbiprofen. this compound activates c-Jun N terminal kinase, increases AP-1 binding to DNA, and downregulates cyclin D1 expression, resulting in arrest of tumor cells in the G1 phase of the cell cycle and apoptosis. This agent also affects the expression of nuclear factor kappa B, a rapid response transcription factor that stimulates the immune response to tumor cells. R-flurbiprofen does not inhibit the enzyme cyclo-oxygenase.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
R-enantiomer of flurbiprofen but not a COX inhibitor; modulates NF-kB, gamma-secretase, amyloid beta-protein;
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199508 | |
| Record name | Tarenflurbil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51543-40-9 | |
| Record name | (-)-Flurbiprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51543-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tarenflurbil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tarenflurbil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tarenflurbil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TARENFLURBIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501W00OOWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tarenflurbil's Mechanism of Action in Alzheimer's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tarenflurbil (R-flurbiprofen) is a selective amyloid-β 42 (Aβ42)-lowering agent that was investigated as a potential disease-modifying therapy for Alzheimer's disease (AD). This document provides a detailed technical overview of its core mechanism of action, supported by preclinical and clinical data. This compound was hypothesized to modulate the activity of γ-secretase, an enzyme complex pivotal in the production of Aβ peptides. By selectively reducing the generation of the more neurotoxic Aβ42 isoform in favor of shorter, less amyloidogenic forms, this compound aimed to mitigate the primary pathogenic cascade in AD. Despite promising preclinical evidence and encouraging signals in a phase 2 trial, this compound ultimately failed to demonstrate efficacy in a large-scale phase 3 clinical trial. This guide synthesizes the available data on its mechanism, experimental validation, and clinical outcomes to provide a comprehensive resource for the scientific community.
Introduction: The Amyloid Hypothesis and the Rationale for this compound
The amyloid cascade hypothesis has been a central framework in Alzheimer's disease research for decades. This hypothesis posits that the overproduction and aggregation of amyloid-β (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is the primary trigger for a cascade of events leading to synaptic dysfunction, neuroinflammation, and neurodegeneration.[1][2] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[3]
γ-secretase, a multi-protein complex, is responsible for the final intramembrane cleavage of APP, which can result in Aβ peptides of varying lengths.[4] The longer Aβ42 form is more prone to aggregation and is considered the principal neurotoxic species.[5] Therefore, strategies to reduce Aβ42 levels have been a major focus of therapeutic development.
This compound, the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, emerged as a promising candidate. It was identified as a selective Aβ42-lowering agent that modulates γ-secretase activity.[1][2] Unlike its S-enantiomer, this compound has significantly reduced cyclooxygenase (COX) inhibitory activity, minimizing the gastrointestinal side effects associated with traditional NSAIDs.[6]
Core Mechanism of Action: Modulation of γ-Secretase
This compound is classified as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors, which block the overall activity of the enzyme and can interfere with the processing of other important substrates like Notch, GSMs are thought to allosterically modulate the enzyme to shift its cleavage preference.[3][7] This modulation results in a decrease in the production of Aβ42 and a concurrent increase in the production of shorter, less toxic Aβ species, such as Aβ38 and Aβ37.[1][2]
Some evidence suggests that this compound may not directly bind to the γ-secretase complex itself, but rather to the APP substrate.[3] This interaction is thought to alter the conformation of APP within the membrane, thereby influencing where γ-secretase cleaves the protein.
Signaling Pathway of this compound's Action
Preclinical Evidence
In Vitro Studies
In vitro experiments provided the initial evidence for this compound's Aβ42-lowering effects.
Table 1: In Vitro Activity of this compound
| Assay Type | System | Key Finding | IC50 for Aβ42 Reduction | Reference |
| γ-Secretase Activity | Broken cell assay | Selective reduction of Aβ42 production | 200–300 µM | [5] |
| Aβ Production | Cultured human cells | Selective lowering of Aβ42 levels | Not specified | [8] |
In Vivo Animal Studies
Studies in transgenic mouse models of Alzheimer's disease, such as the Tg2576 model which overexpresses a mutant form of human APP, demonstrated the potential of this compound to modulate Aβ pathology and improve cognitive function.
Table 2: Preclinical In Vivo Efficacy of this compound in Tg2576 Mice
| Study Type | Dosing Regimen | Key Findings | Reference |
| Preventative Treatment | 10 mg/kg/day for 4 months | Improved spatial learning, modest reduction in Aβ load | [7] |
| Therapeutic Treatment | 10 mg/kg/day for 2 weeks | Significant decrease in Aβ plaque burden, no significant improvement in spatial learning | [7] |
| Pharmacokinetics | Not specified | Plasma to brain tissue concentration ratio of 1.8% to 2.4% | [9] |
These preclinical studies, while promising, also highlighted a key challenge: the relatively poor brain penetration of this compound.[9]
Clinical Development and Outcomes
The promising preclinical data led to the clinical development of this compound for the treatment of mild Alzheimer's disease.
Phase 2 Clinical Trial
A phase 2, randomized, double-blind, placebo-controlled trial provided encouraging results, particularly in patients with mild AD.
Table 3: Key Efficacy Outcomes of the Phase 2 Clinical Trial in Mild AD (800 mg this compound vs. Placebo)
| Outcome Measure | Difference in Slope (per year) | 95% Confidence Interval | p-value | Reference |
| ADCS-ADL | 3.98 | 0.33 to 7.62 | 0.033 | [1] |
| CDR-sb | -0.80 | -1.57 to -0.03 | 0.042 | [1] |
| ADAS-cog | -1.36 | -4.07 to 1.36 | 0.327 | [1] |
ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living; CDR-sb: Clinical Dementia Rating-Sum of Boxes; ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale.
The positive effects on activities of daily living and global function in patients with mild AD provided the rationale for advancing this compound to a large-scale phase 3 trial.[1]
Phase 3 Clinical Trial
The subsequent phase 3 trial was a large, multicenter, randomized, double-blind, placebo-controlled study involving patients with mild AD. The results of this trial were disappointing and ultimately led to the discontinuation of this compound's development for Alzheimer's disease.
Table 4: Co-Primary Efficacy Outcomes of the Phase 3 Clinical Trial (18 months)
| Outcome Measure | Difference in Change from Baseline (this compound vs. Placebo) | 95% Confidence Interval | p-value | Reference |
| ADAS-Cog | 0.1 | -0.9 to 1.1 | 0.86 | [9] |
| ADCS-ADL | -0.5 | -1.9 to 0.9 | 0.48 | [9] |
The phase 3 trial showed no beneficial effect of this compound on the co-primary outcomes of cognitive decline and activities of daily living.[2][9]
Experimental Protocols
In Vitro γ-Secretase Activity Assay (Broken Cell Assay)
A common method to assess direct γ-secretase modulation involves a "broken cell" assay.
References
- 1. Efficacy and safety of this compound in mild to moderate Alzheimer's disease: a randomised phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genomes2people.org [genomes2people.org]
- 4. Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the COX-Independent Mechanisms of Tarenflurbil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarenflurbil, the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, has garnered significant interest for its therapeutic potential beyond its cyclooxygenase (COX)-inhibiting counterpart. While devoid of significant COX-1 and COX-2 inhibitory activity, this compound exhibits a range of biological effects primarily attributed to its ability to modulate the activity of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.[1][2] However, its influence extends to other signaling pathways, including Notch, NF-κB, and c-Jun N-terminal kinase (JNK), highlighting a complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the COX-independent effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development efforts.
Core Mechanism: Modulation of γ-Secretase Activity
The principal COX-independent mechanism of this compound is its allosteric modulation of the γ-secretase enzyme complex.[1][3] This modulation selectively reduces the production of the amyloid-beta 42 (Aβ42) peptide, a primary neurotoxic species in Alzheimer's disease, in favor of shorter, less amyloidogenic Aβ species like Aβ38.[2][3]
Quantitative Data on γ-Secretase Modulation
The following table summarizes the quantitative effects of this compound on Aβ peptide levels from various preclinical studies.
| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |
| Aβ42 Reduction | Transgenic Mouse Model (Tg2576) | 10 mg/kg/day (4 months) | Improved spatial learning, modest reduction in formic acid-soluble Aβ | [1] |
| Animal Models | Short-term treatment | Reduced Aβ42 levels in the brain | [1] | |
| Animal Models | Long-term treatment | Lowered amyloid deposits and amyloid-associated pathology | [1] | |
| IC50 for Aβ42 Lowering | In vitro | ~250 µM | 50% inhibition of Aβ42 production | [4] |
| Plasma Aβ42 Reduction | Rat Model | 5 mg/kg | 78% reduction | [5] |
| Brain Aβ42 Reduction | Rat Model | 5 mg/kg | 54% reduction | [5] |
| CSF Aβ42 Reduction | Rat Model | 5 mg/kg | 41% reduction | [5] |
Experimental Protocol: In Vitro γ-Secretase Activity Assay
A common method to assess the modulatory effect of compounds like this compound on γ-secretase activity involves the use of cell-based assays followed by sensitive detection methods for Aβ peptides.
Objective: To determine the effect of this compound on the production of Aβ42 and other Aβ species in a cellular model.
Materials:
-
Human neuroglioma (H4) cells or other suitable cell line overexpressing human amyloid precursor protein (APP).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Lysis buffer.
-
Enzyme-linked immunosorbent assay (ELISA) kits specific for Aβ40 and Aβ42.
-
Protein assay kit.
Procedure:
-
Cell Culture: Plate H4 cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay.
-
Aβ ELISA: Use specific ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the cell culture supernatant and/or cell lysates.
-
Data Analysis: Normalize the Aβ concentrations to the total protein concentration for each sample. Calculate the percentage reduction in Aβ42 levels compared to the vehicle control. Determine the IC50 value for Aβ42 reduction.
Modulation of Notch Signaling
γ-secretase also cleaves other transmembrane proteins, including the Notch receptor, which is crucial for cell-fate decisions.[3][6] A key feature of γ-secretase modulators like this compound is their ability to selectively alter APP processing without significantly affecting Notch signaling, thereby avoiding potential side effects associated with Notch inhibition.[7]
Experimental Protocol: Notch Signaling Assay (Luciferase Reporter Assay)
This assay is used to assess whether a compound affects the Notch signaling pathway.
Objective: To determine if this compound inhibits Notch signaling.
Materials:
-
Cells stably co-transfected with a Notch receptor (e.g., Notch1) and a reporter construct containing a Notch-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
γ-secretase inhibitor (GSI) as a positive control for Notch inhibition.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture: Plate the stably transfected cells in a multi-well plate.
-
Compound Treatment: Treat the cells with this compound at various concentrations. Include a vehicle control and a positive control (GSI).
-
Incubation: Incubate the cells for a period sufficient to allow for Notch activation and reporter gene expression (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the luciferase activity in this compound-treated cells to that of the vehicle control and the GSI-treated cells. A lack of significant reduction in luciferase activity indicates that this compound does not inhibit Notch signaling.
Involvement in NF-κB and JNK Signaling Pathways
Beyond its effects on secretases, this compound has been shown to modulate inflammatory and stress-response pathways, including the nuclear factor kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling cascades.[8][9] These COX-independent effects contribute to its anti-proliferative and anti-inflammatory properties observed in cancer models.[10]
Experimental Protocol: NF-κB Activation Assay (Reporter Assay)
Objective: To investigate the effect of this compound on NF-κB activation.
Materials:
-
Cells transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase reporter gene.
-
Cell culture medium and supplements.
-
This compound stock solution.
-
An NF-κB activating agent (e.g., TNF-α).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Plate cells and transfect them with the NF-κB luciferase reporter plasmid.
-
Compound Treatment: Pre-treat the cells with this compound for a specific duration.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation.
-
Incubation: Incubate for a period that allows for reporter gene expression.
-
Luciferase Assay: Measure luciferase activity as described previously.
-
Data Analysis: Compare the luciferase activity in cells treated with this compound and the activator to those treated with the activator alone. A decrease in luciferase activity suggests that this compound inhibits NF-κB activation.
Experimental Protocol: JNK Activation Assay (Western Blot)
Objective: To determine the effect of this compound on the phosphorylation (activation) of JNK.
Materials:
-
Cancer cell lines (e.g., colon cancer cells).[9]
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Primary antibodies against total JNK and phosphorylated JNK (p-JNK).
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Western blot equipment and reagents.
Procedure:
-
Cell Treatment: Treat cancer cells with this compound for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against total JNK and p-JNK.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for p-JNK and total JNK. Calculate the ratio of p-JNK to total JNK to determine the level of JNK activation. An increase in this ratio indicates activation of the JNK pathway by this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's COX-independent signaling pathways.
References
- 1. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Frontiers | Targeting the Notch Signaling Pathway in Chronic Inflammatory Diseases [frontiersin.org]
- 7. curealz.org [curealz.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Activation of c-Jun-N-terminal-kinase is crucial for the induction of a cell cycle arrest in human colon carcinoma cells caused by flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
Tarenflurbil's Role in Modulating Signal Transduction Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tarenflurbil, the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, emerged as a promising therapeutic candidate for Alzheimer's disease due to its selective amyloid-beta 42 (Aβ42)-lowering properties. Unlike its S-enantiomer, this compound exhibits minimal cyclooxygenase (COX) inhibition, thereby reducing the risk of gastrointestinal side effects. Its primary mechanism of action involves the modulation of γ-secretase, an enzyme complex pivotal in the generation of amyloid-beta peptides. This compound allosterically modifies γ-secretase activity to favor the production of shorter, less amyloidogenic Aβ species, without significantly affecting the cleavage of other critical substrates like Notch. Furthermore, preclinical studies have indicated that this compound can influence other key signal transduction pathways, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are implicated in neuroinflammation and cellular stress responses. This technical guide provides a comprehensive overview of this compound's molecular mechanisms, focusing on its interaction with these signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Introduction
This compound ((R)-2-(2-fluoro-4-biphenylyl)propionic acid) is a selective Aβ42-lowering agent that was extensively investigated for the treatment of Alzheimer's disease.[1][2] The rationale for its development was based on the amyloid cascade hypothesis, which posits that the accumulation of Aβ42 in the brain is a primary event in the pathogenesis of Alzheimer's.[2] this compound was found to modulate the activity of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.[3][4] Notably, this modulation is selective for APP processing and does not significantly inhibit the cleavage of the Notch receptor, a critical signaling protein for cell-fate decisions, thus offering a favorable safety profile over pan-γ-secretase inhibitors.[3][5] Beyond its effects on amyloidogenesis, this compound has been shown to modulate other signaling pathways central to cellular homeostasis and disease, including the pro-inflammatory NF-κB pathway and the stress-responsive AP-1 pathway.[6][7] Despite promising preclinical and early clinical findings, this compound ultimately failed to demonstrate efficacy in a large Phase 3 clinical trial, a result attributed in part to its low potency and poor brain penetration.[1][8] This guide delves into the core molecular mechanisms of this compound's action on these key signal transduction pathways.
Modulation of γ-Secretase and the Amyloid Pathway
This compound's principal mechanism of action is the modulation of γ-secretase activity. It does not act as a classical inhibitor but rather as an allosteric modulator.[4] Evidence suggests that this compound binds to the APP substrate, not directly to the presenilin catalytic subunit of the γ-secretase complex.[9] This interaction is thought to induce a conformational change in APP, shifting the cleavage site of γ-secretase.
The modulation results in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in the production of shorter, less toxic Aβ species, such as Aβ38.[3][5] This shift in the Aβ42/Aβ40 ratio is a key therapeutic goal in Alzheimer's disease drug development.
Data Presentation: this compound's Potency
| Parameter | Value | Cell Line/System | Reference |
| Aβ42 IC50 | ~200-300 µM | In vitro broken cell γ-secretase assay | [10] |
| COX-1 IC50 | 44 µM | N/A | [11] |
| COX-2 IC50 | 123 µM | N/A | [11] |
This table summarizes the in vitro potency of this compound for its primary target and off-target enzymes.
Experimental Protocol: In Vitro γ-Secretase Activity Assay (Broken Cell Assay)
This protocol is a generalized method based on descriptions of broken cell assays used to assess γ-secretase modulation by NSAIDs.[10]
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line overexpressing human APP (e.g., CHO or HEK293 cells) to confluence.
-
Harvest cells and resuspend in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Lyse the cells using a Dounce homogenizer or by nitrogen cavitation.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Collect the supernatant and perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with a high pH buffer (e.g., 100 mM sodium carbonate, pH 11.0) to remove peripheral membrane proteins.
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM MES, pH 6.0, containing protease inhibitors).
-
-
γ-Secretase Reaction:
-
Incubate the membrane preparation with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes) at 37°C.
-
Initiate the γ-secretase reaction by adding a recombinant C99-FLAG substrate.
-
Incubate the reaction mixture for 2-4 hours at 37°C.
-
-
Quantification of Aβ Peptides:
-
Terminate the reaction by adding a stop solution (e.g., guanidine hydrochloride).
-
Measure the levels of Aβ42 and Aβ38 in the reaction mixture using specific sandwich enzyme-linked immunosorbent assays (ELISAs).
-
Calculate the IC50 value for Aβ42 reduction.
-
Interaction with the Notch Signaling Pathway
A critical aspect of γ-secretase modulator development is ensuring selectivity for APP over other substrates, most notably the Notch receptor. The cleavage of Notch by γ-secretase is essential for its signaling function, which regulates cell differentiation, proliferation, and apoptosis. Inhibition of Notch signaling can lead to severe toxicities.
This compound has been shown to be a Notch-sparing γ-secretase modulator.[3][5] At concentrations that effectively reduce Aβ42 production, this compound does not significantly inhibit the γ-secretase-mediated cleavage of the Notch receptor and the subsequent release of the Notch intracellular domain (NICD).
Experimental Protocol: Western Blot Analysis of Notch Cleavage
This protocol describes a general method to assess the effect of a compound on Notch processing.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293 cells) that expresses the Notch1 receptor.
-
Treat the cells with varying concentrations of this compound, a known Notch inhibitor (e.g., DAPT) as a positive control, and a vehicle control for 24 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the cleaved Notch1 intracellular domain (Val1744).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the NICD band intensity to a loading control (e.g., β-actin or GAPDH).
-
Modulation of the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a crucial role in regulating the inflammatory response, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Some NSAIDs are known to inhibit NF-κB signaling. While not its primary mechanism, this compound has also been suggested to modulate NF-κB activity.[6][7]
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol outlines a common method for quantifying NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293 or HeLa cells) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, pretreat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNFα (e.g., 10 ng/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by the stimulus and the percentage of inhibition by this compound.
-
Modulation of the AP-1 Signaling Pathway
Activator Protein-1 (AP-1) is a transcription factor complex, typically composed of proteins from the Jun and Fos families, that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. AP-1 is involved in cellular processes such as proliferation, differentiation, and apoptosis. Studies in colon carcinoma cells have shown that this compound can induce a G1-cell cycle block, which is at least partially mediated through the activation of the JNK/AP-1 pathway.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding
This protocol describes a method to assess the DNA binding activity of the AP-1 transcription factor.
-
Nuclear Extract Preparation:
-
Treat cells (e.g., colon carcinoma cells) with this compound for a specified time.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction of the nuclei.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing the consensus AP-1 binding site (5'-CGCTTGATGACTCAGCCGGAA-3').
-
Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or a fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific DNA binding.
-
For competition assays, add an excess of unlabeled wild-type or mutant AP-1 oligonucleotide to the reaction mixture before adding the labeled probe.
-
For supershift assays, add an antibody specific to an AP-1 subunit (e.g., c-Jun or c-Fos) to the reaction mixture.
-
-
Electrophoresis and Detection:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to X-ray film (for radioactive probes) or image it using an appropriate detection system (for non-radioactive probes).
-
A retarded band indicates the formation of the AP-1-DNA complex, and a "supershifted" band in the presence of an antibody confirms the identity of the protein in the complex.
-
Conclusion
This compound represents a significant milestone in the development of Alzheimer's disease therapeutics, particularly in the exploration of γ-secretase modulation. Its selective action on Aβ42 production without compromising Notch signaling highlighted a viable strategy for targeting the amyloid cascade with an improved safety profile. Although its clinical development was halted, the study of this compound has provided invaluable insights into the complexities of γ-secretase biology and the challenges of developing effective treatments for neurodegenerative diseases. Furthermore, its interactions with other fundamental signaling pathways, such as NF-κB and AP-1, underscore the multifaceted pharmacological profile of this compound and suggest potential applications beyond Alzheimer's disease. The detailed methodologies and data presented in this guide serve as a technical resource for researchers continuing to explore the intricate roles of these signaling pathways in health and disease.
References
- 1. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible Mechanisms of Action of NSAIDs and Related Compounds that Modulate γ-Secretase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on cognitive decline and activities of daily living in patients with mild Alzheimer disease: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Tarenflurbil
Abstract
This compound, the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, was a clinical-stage compound investigated for the treatment of Alzheimer's disease (AD). Its development was predicated on the amyloid hypothesis, with a proposed mechanism as a selective amyloid-β42 (Aβ42)-lowering agent via the modulation of γ-secretase. Despite promising preclinical data and encouraging signals in a Phase II trial, this compound ultimately failed to demonstrate efficacy in a large-scale Phase III study, leading to the discontinuation of its development in 2008. This guide provides a comprehensive technical overview of this compound's journey, from its discovery and preclinical evaluation to its clinical trial outcomes and the subsequent analysis of its failure. We will detail its mechanism of action, present quantitative data from key studies in structured tables, describe experimental protocols, and visualize critical pathways and workflows.
Discovery and Rationale
The development of this compound emerged from epidemiological studies suggesting that long-term use of NSAIDs was associated with a reduced risk of developing Alzheimer's disease.[1] This led to research into the specific mechanisms by which NSAIDs might confer this protection, beyond their known anti-inflammatory effects via cyclooxygenase (COX) inhibition.
From Racemic Flurbiprofen to a Selective Enantiomer
Initial research screened various NSAIDs for their ability to lower the production of the highly amyloidogenic Aβ42 peptide.[1] Several NSAIDs, including ibuprofen and flurbiprofen, were found to selectively decrease Aβ42 production in cell culture models.[1][2] This effect was independent of their COX-inhibiting activity.[2]
Flurbiprofen exists as a racemic mixture of two enantiomers: S-flurbiprofen and R-flurbiprofen. The S-enantiomer is a potent inhibitor of COX enzymes, responsible for the drug's anti-inflammatory effects and its gastrointestinal side effects.[3] Conversely, the R-enantiomer, later named this compound, showed greatly reduced COX activity.[2] Crucially, both enantiomers demonstrated the ability to lower Aβ42 levels, making this compound an attractive candidate for AD therapy that could potentially offer the benefits of Aβ42 reduction with a much-improved safety profile over traditional NSAIDs.[1][3]
Mechanism of Action
This compound was classified as a γ-secretase modulator (GSM).[4] Its primary proposed mechanism involved altering the proteolytic activity of the γ-secretase enzyme complex, which is responsible for the final cleavage of the Amyloid Precursor Protein (APP) to produce Aβ peptides of various lengths.[5][6]
Modulation of γ-Secretase Cleavage
Instead of inhibiting the enzyme outright (a strategy that raised safety concerns due to γ-secretase's role in processing other vital substrates like Notch), this compound was believed to allosterically modulate the enzyme.[7][8] This modulation was thought to shift the cleavage site on the APP C-terminal fragment.[4][9] The result was a decrease in the production of the aggregation-prone 42-amino-acid-long Aβ42 and a concurrent increase in the production of shorter, less toxic forms, such as Aβ38.[4][10]
// Invisible nodes for positioning APP_CTF_in [style=invis, width=0.01, height=0.01, label=""]; APP_CTF_mod [style=invis, width=0.01, height=0.01, label=""]; g_secretase_mod [style=invis, width=0.01, height=0.01, label=""]; Abeta40_mod [label="Aβ40", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges connecting subgraphs edge [color="#5F6368", style=dashed, arrowhead=open]; APP_CTF -> cluster_amyloidogenic [lhead=cluster_amyloidogenic]; APP_CTF -> cluster_this compound [lhead=cluster_this compound]; this compound -> g_secretase [label="Modulates"]; }
Alternative Mechanisms
Later studies proposed a novel mechanism where this compound does not bind to the γ-secretase complex directly, but rather to its substrate, the Amyloid Precursor Protein.[11] This binding is thought to modify the conformation of APP, which in turn alters how it is cleaved by γ-secretase, leading to the same outcome of reduced Aβ42.[11] Another line of research suggested that the retinoid X receptor α (RXRα) could regulate Aβ generation and is required for the modulatory effect of this compound on Aβ levels.[12]
Preclinical Development and Data
This compound underwent extensive preclinical testing in both in vitro and in vivo models, which provided the foundational evidence to proceed to human trials.
In Vitro Studies
Initial in vitro experiments using a human H4 neuroglioma cell line overexpressing APP were critical in identifying the Aβ42-lowering properties of flurbiprofen enantiomers.[1] These studies established that the mechanism was independent of COX inhibition. One report cited an in vitro IC50 for Aβ42 reduction of approximately 250 µM, indicating low potency.[13]
In Vivo Animal Studies
Studies in transgenic mouse models of AD, primarily the Tg2576 line which overexpresses human APP with the Swedish mutation, demonstrated promising effects. Short-term treatment with this compound resulted in reduced Aβ42 levels in the brain.[5][7] Long-term administration was shown to lower amyloid plaque deposition, reduce amyloid-associated pathology, and attenuate learning and memory deficits.[5][12]
Experimental Protocol: Aβ Lowering in Tg2576 Mice
-
Model: Tg2576 transgenic mice, which develop age-dependent Aβ plaques.
-
Treatment Regimen: Mice were treated with this compound via oral gavage for 3 consecutive days at varying doses.[7] A longer-term preventative study involved administering 10 mg/kg/day for four months.[2]
-
Tissue Analysis: Following treatment, brain tissue was harvested. Brain homogenates were prepared using a guanidine buffer to extract Aβ peptides.
-
Quantification: Levels of Aβ40 and Aβ42 were quantified using sandwich enzyme-linked immunosorbent assays (ELISAs) specific to the C-terminus of each peptide.
-
Behavioral Assessment: Cognitive function in chronically treated mice was assessed using spatial learning tasks such as the Morris water maze.[2]
The table below summarizes key quantitative findings from these preclinical animal studies.
| Table 1: Summary of Preclinical In Vivo Efficacy Data | |
| Model | Tg2576 Mice |
| Compound | This compound (R-flurbiprofen) |
| Dosing Regimen | 3-day oral administration[7] |
| Dose | Brain Aβ42 Reduction |
| 10 mg/kg/day | 26% (p < 0.01) |
| 25 mg/kg/day | 60% (p < 0.001) |
| 50 mg/kg/day | 34% (p < 0.001) |
| Note: A non-proportional dose-response was observed.[7] | |
| Dosing Regimen | 2-week therapeutic treatment (20-month-old mice)[2] |
| Outcome | Significant 17% lowering of Aβ42 (p < 0.05) and a significant decrease in Aβ plaque burden.[2] |
Clinical Development
The promising preclinical data supported the advancement of this compound into a multi-phase clinical trial program sponsored by Myriad Genetics.[3]
Phase I: Safety and Pharmacokinetics
A double-blind, placebo-controlled study was conducted in 48 healthy elderly individuals (aged 55-80) to assess safety, tolerability, and pharmacokinetics.[14][15]
Experimental Protocol: Phase I Human Study
-
Design: Double-blind, placebo-controlled, dose-escalation study.[14]
-
Participants: 48 healthy elderly subjects.
-
Dosing: Three cohorts were randomized to receive this compound (400, 800, or 1600 mg/day) or placebo, administered in two divided doses for 21 days.[14]
-
Endpoints: Safety and tolerability were the primary endpoints. Pharmacokinetic profiles in blood and cerebrospinal fluid (CSF) were assessed. Aβ42 levels in plasma and CSF were measured at baseline and on day 21.[14]
The results showed that this compound was well-tolerated at all doses and demonstrated dose-dependent penetration of the blood-brain barrier.[14][15] However, the study found no significant differences in the changes of CSF or plasma Aβ42 levels between the treatment and placebo groups at trough drug concentrations.[14] An exploratory analysis suggested a relationship between higher peak plasma drug concentration and lower plasma Aβ42 levels.[14][15]
| Table 2: Summary of Phase I Pharmacokinetic & Pharmacodynamic Data | |
| Doses Studied | 400, 800, 1600 mg/day[14] |
| Duration | 21 days[14] |
| Blood-Brain Barrier Penetration | Dose-dependent[14] |
| Plasma to Brain Tissue Ratio | 1.8% to 2.4% (in preclinical models)[10] |
| Effect on CSF Aβ42 (Trough) | No significant change vs. placebo[14] |
| Effect on Plasma Aβ42 (Trough) | No significant change vs. placebo[14] |
| Effect on Plasma Aβ42 (Peak) | Higher plasma concentration correlated with lower Aβ42 levels (p=0.016)[14][15] |
Phase II: Initial Efficacy in Mild AD
A 12-month, multicenter, double-blind Phase II trial randomized 210 patients with mild-to-moderate AD (MMSE 15-26) to receive this compound (400 mg or 800 mg, twice daily) or placebo.[16]
Experimental Protocol: Phase II Clinical Trial
-
Design: Randomized, double-blind, placebo-controlled.
-
Participants: 210 patients with mild-to-moderate AD.
-
Dosing: 400 mg or 800 mg this compound twice daily, or placebo, for 12 months.[16]
-
Primary Outcomes: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog), Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), and Clinical Dementia Rating-Sum of Boxes (CDR-sb).[16]
A prespecified analysis revealed a differential response between patients with mild (MMSE 20-26) and moderate (MMSE 15-19) AD.[16] In the moderate AD group, this compound showed no benefit and a negative effect on the CDR-sb.[16] However, in the mild AD subgroup, the 800 mg twice-daily dose showed a statistically significant slowing of decline in measures of daily living and global function compared to placebo.[16] This encouraging, albeit post-hoc, finding in the mild AD population provided the rationale for the subsequent Phase III trial.[10]
| Table 3: Phase II Trial Efficacy Results in Mild AD Subgroup (800 mg this compound vs. Placebo) | |
| Outcome Measure | Result (Difference in Slope vs. Placebo) |
| ADCS-ADL | 3.98 points per year (p=0.033)[16] |
| CDR-sb | -0.80 points per year (p=0.042)[16] |
| ADAS-cog | -1.36 points per year (p=0.327, Not Significant)[16] |
Phase III: Definitive Failure
The pivotal Phase III "Act-Earli-AD" trial was a large, 18-month, randomized, placebo-controlled study involving 1,684 patients with mild AD (MMSE 20-26).[10][17] The study was designed to definitively test the hypothesis generated from the Phase II trial.
Experimental Protocol: Phase III Clinical Trial
-
Design: Multicenter, randomized, double-blind, placebo-controlled.[18]
-
Participants: 1,684 patients with mild AD (MMSE 20-26).[10]
-
Dosing: 800 mg this compound twice daily or placebo for 18 months.[10]
-
Co-Primary Outcomes: Change from baseline in ADAS-Cog and ADCS-ADL scores.[10][18]
The trial was well-conducted with high rates of medication compliance.[5] However, the results were unequivocally negative.[9][17] this compound demonstrated no beneficial effect on either of the co-primary outcomes or on any secondary outcomes.[6][10] Patients in both the this compound and placebo groups declined at virtually identical rates.[9][19] Following these results, Myriad Genetics announced the discontinuation of the this compound development program in June 2008.[20][21]
| Table 4: Phase III Trial Primary Outcome Results | |
| Participants (Intent-to-Treat) | 1,649[10] |
| Duration | 18 months[10] |
| Outcome Measure | Difference in Change from Baseline (this compound vs. Placebo) |
| ADAS-Cog | 0.1 (95% CI, -0.9 to 1.1; p=0.86)[6][10] |
| ADCS-ADL | -0.5 (95% CI, -1.9 to 0.9; p=0.48)[6][10] |
Analysis of Clinical Failure
The failure of this compound, after such a promising trajectory, prompted significant analysis within the scientific community. Several key factors are believed to have contributed to the negative Phase III outcome.
-
Weak Pharmacological Potency: this compound is a low-potency GSM, with an in vitro IC50 for Aβ42 reduction in the high micromolar range (≈250 µM).[13][22]
-
Poor Brain Penetration: Despite showing dose-dependent CNS penetration, the absolute amount of drug reaching the brain was very low, with a plasma-to-brain tissue concentration ratio of only about 1-2%.[10][13]
-
Flawed Phase II Signal: The positive results observed in a subgroup of the Phase II trial may have been a statistical anomaly or a "false positive" signal, which is a known risk of subgroup analyses.[5] The biologically implausible finding that the drug benefited mild patients while worsening outcomes in moderate patients was a red flag.[5]
Conclusion and Legacy
The discovery and development of this compound represents a significant chapter in the history of Alzheimer's disease drug development. It was one of the first compounds targeting the underlying amyloid pathology to advance to a large Phase III trial. While its ultimate failure was a major disappointment, the program provided invaluable lessons for the field. It underscored the critical importance of demonstrating robust target engagement in the CNS with biomarkers (like CSF Aβ) early in clinical development. It also highlighted the perils of advancing into large, expensive pivotal trials based on tenuous subgroup signals from smaller studies. The story of this compound serves as a crucial case study for drug developers, emphasizing that a sound biological hypothesis must be paired with a compound possessing sufficient potency and pharmacokinetic properties to test that hypothesis definitively in humans.
References
- 1. JCI - NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo [jci.org]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genomes2people.org [genomes2people.org]
- 7. Translational Medicine Lessons from Flurizan's Failure in Alzheimer's Disease (AD) Trial: Implication for Future Drug Discovery and Development for AD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Mechanism of γ-Secretase Modulation – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. investor.myriad.com [investor.myriad.com]
- 12. Retinoid X receptor-α mediates (R)-flurbiprofen’s effect on the levels of Alzheimer’s β–amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety, tolerability, pharmacokinetics, and Abeta levels after short-term administration of R-flurbiprofen in healthy elderly individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Efficacy and safety of this compound in mild to moderate Alzheimer's disease: a randomised phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound for Alzheimer Disease: A novel agent meets with great disappointment [geripal.org]
- 18. "Effect of this compound on cognitive decline and activities of daily li" by Robert C Green, Lon S Schneider et al. [scholar.barrowneuro.org]
- 19. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 20. | BioWorld [bioworld.com]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. Why did this compound fail in Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Structure and Properties of R-Flurbiprofen
Introduction
R-flurbiprofen, the (R)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, is a compound of significant interest in drug development due to its unique pharmacological profile. Unlike its S-enantiomer, R-flurbiprofen is a weak inhibitor of cyclooxygenase (COX) enzymes, which are the primary targets of traditional NSAIDs.[1][2] This characteristic suggests a reduced risk of the gastrointestinal and cardiovascular side effects commonly associated with COX inhibition.[2][3] Despite its weak COX activity, R-flurbiprofen exhibits potent anti-inflammatory, analgesic, and anti-cancer properties through alternative mechanisms of action.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanisms of action, and relevant experimental protocols for R-flurbiprofen.
Chemical Structure and Physicochemical Properties
R-flurbiprofen, chemically known as (R)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a propionic acid derivative.[4] The presence of a chiral center at the C-2 position of the propionic acid moiety gives rise to two enantiomers: (R)-flurbiprofen and (S)-flurbiprofen.[5]
Table 1: Chemical and Physicochemical Properties of R-Flurbiprofen
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-(2-fluoro-1,1'-biphenyl-4-yl)propanoic acid | [4] |
| Molecular Formula | C₁₅H₁₃FO₂ | [4][6] |
| Molecular Weight | 244.26 g/mol | [4][7] |
| CAS Number | 51543-40-9 | [8] |
| Melting Point | 110-111 °C (for racemic mixture) | [4] |
| pKa | 4.03 | [4] |
| LogP | 3.76 - 4.16 | [4][7] |
| Water Solubility | 5-10 µg/mL | [9] |
| Solubility in PBS (pH 7.2) | ~0.9 mg/mL | [10] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Rotatable Bonds | 3 | [7] |
| Topological Polar Surface Area | 37.3 Ų | [7] |
Synthesis of R-Flurbiprofen
Racemic flurbiprofen can be synthesized through various methods. One common industrial approach involves the decarboxylation of a malonic acid derivative.[11][12] The synthesis of the R-enantiomer specifically can be achieved through enzymatic kinetic resolution or asymmetric synthesis.[11]
A general synthetic pathway for racemic flurbiprofen is as follows:
-
Acylation of o-fluoroaniline with 2-halopropionyl halide.[13]
-
Rearrangement and subsequent hydrolysis to form an intermediate.[13]
-
Diazotization followed by a coupling reaction with benzene to yield flurbiprofen.[13]
Enzymatic synthesis of (R)-flurbiprofen with high enantiomeric excess can be achieved through the asymmetric decarboxylation of a corresponding malonate derivative using the enzyme arylmalonate decarboxylase (AMDase).[11] This method has been shown to produce (R)-flurbiprofen with 92% enantiomeric excess and a 90% yield.[11]
Mechanism of Action and Signaling Pathways
R-flurbiprofen's pharmacological effects are largely independent of COX inhibition.[1] Its mechanisms are multifaceted and involve the modulation of several key cellular pathways.
Prostaglandin Pathway Modulation
R-flurbiprofen reduces extracellular prostaglandin E₂ (PGE₂) levels through a dual mechanism that does not involve direct COX inhibition.[1][3] Firstly, it inhibits the translocation of cytosolic phospholipase A₂α (cPLA₂α) to the cell membrane, which is a critical step for the release of arachidonic acid, the precursor for prostaglandin synthesis.[1][3] Secondly, R-flurbiprofen inhibits the multidrug resistance-associated protein 4 (MRP4), a transporter responsible for exporting prostaglandins out of the cell, effectively trapping them intracellularly.[1][3][14]
Caption: R-flurbiprofen's modulation of the prostaglandin pathway.
Endocannabinoid System Modulation
R-flurbiprofen has been shown to alleviate neuropathic pain by restoring the balance of endocannabinoids.[14] It achieves this by inhibiting the activity of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[14] This leads to an increase in endocannabinoid levels, which in turn can reduce glutamate release in the spinal cord and suppress neuroinflammation.[14][15]
Caption: R-flurbiprofen's effect on the endocannabinoid system.
Other Signaling Pathways
R-flurbiprofen also influences other critical signaling pathways, contributing to its anti-cancer and anti-inflammatory effects:
-
γ-Secretase Modulation: It acts as a γ-secretase modulator, selectively reducing the production of amyloid-beta 42 (Aβ42), a peptide implicated in Alzheimer's disease.[7][16]
-
NF-κB and JNK Pathways: It can inhibit the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK), both of which are key regulators of inflammation and cell proliferation.[3][7]
Pharmacological Properties
Table 2: Summary of Pharmacological Activities of R-Flurbiprofen
| Activity | Description | Reference(s) |
| Anti-nociceptive | Effective in reducing neuropathic pain in animal models. Both R- and S-enantiomers show central antinociceptive action, while only the S-enantiomer has an additional peripheral effect. | [2][14] |
| Anti-inflammatory | Reduces inflammation, as demonstrated in models of experimental autoimmune encephalomyelitis. | [15] |
| Anti-cancer | Induces cell cycle arrest and apoptosis in colon carcinoma cells. It also regulates gene expression related to tumor suppression. | [16] |
| Neuroprotective | Investigated for its potential in Alzheimer's disease due to its Aβ42-lowering effects and ability to improve cognitive deficits in animal models. | [7][17] |
Experimental Protocols
cPLA₂α Activity Assay
This assay measures the ability of R-flurbiprofen to inhibit the activity of cytosolic phospholipase A₂α.
Methodology:
-
Vesicle Preparation: Small unilamellar vesicles (SUVs) are prepared containing a fluorescently labeled phospholipid.
-
Enzyme Reaction: 190 µL of the vesicle solution is mixed with either DMSO (control), a known cPLA₂α inhibitor, or varying concentrations of R-flurbiprofen (0.1–1000 µM).[1]
-
1 mM CaCl₂ and 200 ng of cPLA₂α enzyme are added to initiate the reaction.[1] The mixture is incubated for 60 minutes at 37 °C.[1]
-
Reaction Termination: The reaction is stopped by adding 1.6 mL of ice-cold methanol.[1]
-
Quantification: The release of the fluorescent fatty acid is measured to determine the extent of cPLA₂α activity inhibition.
Caption: Workflow for the cPLA₂α activity assay.
Stereospecific HPLC Analysis of Flurbiprofen Enantiomers
This method is used for the simultaneous determination of R- and S-flurbiprofen in biological samples like rat serum.[18]
Methodology:
-
Sample Preparation: 0.1 mL of serum is mixed with an internal standard (e.g., S-naproxen) and acidified with H₂SO₄.[18]
-
Extraction: The enantiomers are extracted with 2,2,4-trimethylpentane-isopropanol (95:5, v/v).[18]
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a chiral column (e.g., Chiralpak AD-RH).[18]
-
Detection: The separated enantiomers are detected using a UV detector at 247 nm.[18]
-
Quantification: The concentration of each enantiomer is determined by comparing the peak areas to a standard curve. The calibration curve is typically linear in the range of 0.05 to 50 µg/mL for each enantiomer.[18]
Conclusion
R-flurbiprofen presents a compelling profile for drug development, particularly in the fields of neurodegenerative diseases, oncology, and chronic pain management. Its unique, COX-independent mechanisms of action offer the potential for effective therapies with an improved safety profile compared to traditional NSAIDs. The data and protocols summarized in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. (R,S)-Flurbiprofen-d8 | C15H13FO2 | CID 163339390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (<i>R</i>)-flurbiprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. (R)-2-Flurbiprofen | 51543-40-9 [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 13. Preparation method of flurbiprofen - Eureka | Patsnap [eureka.patsnap.com]
- 14. r-flurbiprofen reduces neuropathic: Topics by Science.gov [science.gov]
- 15. R-flurbiprofen attenuates experimental autoimmune encephalomyelitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. uknowledge.uky.edu [uknowledge.uky.edu]
- 18. Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Pharmacological Profile of Tarenflurbil
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Tarenflurbil (R-flurbiprofen) is the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. Unlike its S-enantiomer, this compound exhibits minimal to no cyclooxygenase (COX) inhibitory activity.[1][2] Its primary mechanism of action, investigated extensively for Alzheimer's disease, is the modulation of γ-secretase.[3][4] In vitro, this compound acts as a selective amyloid-β lowering agent (SALA), allosterically modulating the γ-secretase enzyme to decrease the production of the pathogenic amyloid-beta 42 (Aβ42) peptide in favor of shorter, less amyloidogenic forms such as Aβ38.[1][5] Crucially, this modulation does not affect the processing of other key γ-secretase substrates like Notch, a significant advantage over pan-γ-secretase inhibitors.[2][5] This document provides a comprehensive overview of the in vitro pharmacology of this compound, detailing its effects on key enzymatic pathways, presenting quantitative data, and outlining the experimental protocols used for its characterization.
Primary Pharmacological Target: Gamma-Secretase Modulation
This compound is classified as a first-generation γ-secretase modulator (GSM).[5] Its mechanism does not involve direct inhibition of the enzyme's catalytic activity but rather a subtle alteration of its function.
Mechanism of Action
In the amyloidogenic pathway, the amyloid precursor protein (APP) is sequentially cleaved by β-secretase (BACE1) and then γ-secretase.[6] The γ-secretase complex, which includes presenilin as its catalytic core, can cleave the APP C-terminal fragment at multiple sites, producing Aβ peptides of varying lengths.[6][7] The 42-amino-acid form, Aβ42, is highly prone to aggregation and is considered a primary initiator of the neurotoxic cascade in Alzheimer's disease.[1][4]
This compound has been shown to bind to the APP substrate, shifting the cleavage site of γ-secretase.[5] This modulation results in a selective decrease in the production of Aβ42 and a corresponding increase in the production of shorter, less toxic Aβ peptides, particularly Aβ38.[5][6] This shift in the Aβ42/Aβ40 ratio is the hallmark of its modulatory activity.[7]
Quantitative Analysis of Aβ42 Reduction
This compound's potency as a GSM has been quantified in various in vitro systems. Broken cell assays, which use cell lysates containing active γ-secretase, provide a direct measure of the compound's effect on the enzyme complex.
| Assay Type | Target | IC50 | Reference(s) |
| Broken Cell γ-Secretase Assay | Aβ42 Reduction | ~200 - 300 µM | [2] |
| In Vitro Cell-Based Assay | Aβ42 Reduction | ~250 µM | [8] |
Experimental Protocol: In Vitro Gamma-Secretase Activity Assay (Cell-Based)
This protocol describes a common method to assess GSM activity in a cellular context by measuring Aβ peptide levels.
-
Cell Culture : Plate a suitable cell line (e.g., H4 human neuroglioma cells or U2OS cells stably expressing APP-C99) in 96-well plates and grow to ~80-90% confluency.[7][9]
-
Compound Treatment : Prepare serial dilutions of this compound in cell culture media. Remove the existing media from the cells and add the media containing the test compound or vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for APP processing and Aβ secretion.[10]
-
Supernatant Collection : After incubation, collect the cell culture supernatant, which contains the secreted Aβ peptides.
-
Aβ Quantification (ELISA) : Quantify the concentrations of Aβ42 and Aβ40 in the supernatant using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits specific for each Aβ species.
-
Data Analysis : Normalize the Aβ levels to a vehicle control. Plot the percentage reduction in Aβ42 as a function of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value. The effect on Aβ40 is also analyzed to confirm modulatory versus inhibitory activity.
Selectivity Profile
A critical aspect of this compound's pharmacological profile is its selectivity for modulating APP processing over other pathways, notably COX inhibition and Notch signaling.
Cyclooxygenase (COX) Enzyme Activity
Flurbiprofen is a racemic mixture of R- and S-enantiomers. The S-enantiomer is a potent inhibitor of both COX-1 and COX-2, which is responsible for its anti-inflammatory effects and gastrointestinal side effects.[11] this compound, the R-enantiomer, is largely devoid of COX-inhibiting activity.[2][11] This separation of Aβ42-lowering activity from COX inhibition was a key rationale for its development for chronic use in Alzheimer's disease.
| Enzyme | This compound (R-flurbiprofen) Inhibition | Reference(s) |
| Purified COX-1 | Max inhibition of ~30% at 500 µM; IC50 of 44 µM | [8][11] |
| Purified COX-2 | Max inhibition of ~30% at 500 µM; IC50 of 123 µM | [8][11] |
Note: The reported quantitative data for COX inhibition varies, but all sources concur that this compound is a significantly weaker COX inhibitor than its S-enantiomer.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a method for determining COX-1 and COX-2 inhibition using purified enzymes.[11][12]
-
Enzyme Preparation : Use purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture : In a 96-well plate, prepare a reaction buffer containing heme and a suitable peroxidase (e.g., from the Cayman Chemicals COX Inhibitor Screening Assay Kit).[11]
-
Compound Incubation : Add this compound or a control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the wells and pre-incubate with the enzyme for a short period (e.g., 10-15 minutes) at room temperature.[11]
-
Initiate Reaction : Start the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection : The reaction produces Prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase activity of COX converts a chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD), leading to a color change that can be measured spectrophotometrically.[13]
-
Data Analysis : Measure the rate of reaction and calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value from the dose-response curve.
Notch Signaling Pathway
The γ-secretase complex cleaves over 100 different transmembrane proteins, including the Notch receptor, which is critical for cell-fate decisions and normal physiological functions.[5][14] Inhibition of Notch signaling by pan-γ-secretase inhibitors leads to severe toxicities, particularly in the gastrointestinal tract. A major advantage of this compound is that it does not inhibit the cleavage of Notch.[2][5] This substrate selectivity is a defining feature of γ-secretase modulators.
Other Investigated In Vitro Effects
Beyond its primary effects on γ-secretase, this compound has been evaluated for other activities in vitro.
Neuroprotective Effects
At clinically relevant concentrations (1-5 µM), this compound has demonstrated protective effects in neuronal cell cultures. Studies have shown that it can protect human neuroblastoma cells and primary neurons from cytotoxicity induced by exposure to Aβ42 or hydrogen peroxide (H2O2).[15] This protective effect was associated with an upregulation of the neurotrophins Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[15]
Anti-Cancer Activity
Some studies have explored the effects of this compound and other flurbiprofen derivatives on cancer cell lines. In non-small cell lung cancer and colorectal cancer cells, flurbiprofen has been shown to inhibit cell viability, proliferation, and migration, often through mechanisms involving COX-2 inhibition.[16][17] While this compound is a weak COX inhibitor, its potential anti-cancer effects, possibly through other pathways like NF-κB modulation, have been a subject of investigation.[4]
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding : Seed cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment : Treat cells with various concentrations of this compound for 1-2 hours.
-
Induce Cytotoxicity : Add a cytotoxic agent (e.g., aggregated Aβ42 peptide or H2O2) to the wells (excluding control wells) and incubate for 24 hours.[15]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement : Read the absorbance of the plate on a microplate reader at ~570 nm.
-
Analysis : Calculate cell viability as a percentage relative to the untreated control cells.
Summary and Conclusion
The in vitro pharmacological profile of this compound is defined by its highly selective action as a γ-secretase modulator. It effectively reduces the production of the toxic Aβ42 peptide in a variety of cell-based and cell-free assays, with a corresponding increase in shorter Aβ forms. This activity is achieved with an IC50 in the high micromolar range. Critically, this compound is distinguished from its parent compound by its lack of significant COX-1/COX-2 inhibition and from pan-γ-secretase inhibitors by its lack of effect on Notch processing. These characteristics highlight its targeted mechanism, which, despite disappointing clinical trial outcomes, provides a valuable pharmacological tool and a foundational concept for the development of next-generation γ-secretase modulators.[3][5]
References
- 1. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. innoprot.com [innoprot.com]
- 10. Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. verdontaylorlab.com [verdontaylorlab.com]
- 15. This compound protection from cytotoxicity is associated with an upregulation of neurotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-cancer activity and mechanism of flurbiprofen organoselenium compound RY-1-92 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tarenflurbil: An In Vitro Assay Protocol for Aβ42 Reduction
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Tarenflurbil, the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, has been investigated as a potential therapeutic agent for Alzheimer's disease (AD). Its mechanism of action centers on its ability to act as a selective amyloid-β lowering agent (SALA)[1]. Specifically, this compound is a γ-secretase modulator (GSM) that selectively reduces the production of the toxic amyloid-beta 42 (Aβ42) peptide in favor of shorter, less amyloidogenic Aβ species, such as Aβ38[2][3]. This modulation is achieved by allosterically interacting with the γ-secretase complex, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides[1][3][4]. Unlike γ-secretase inhibitors, this compound does not broadly inhibit the cleavage of other γ-secretase substrates like Notch, which is a critical signaling protein, thereby potentially offering a safer therapeutic window[3].
This document provides a detailed protocol for an in vitro cell-based assay to evaluate the efficacy of this compound in reducing Aβ42 levels. The protocol is designed for researchers in academic and industrial settings engaged in AD drug discovery and development.
Mechanism of Action
The amyloid cascade hypothesis posits that the accumulation of Aβ42 in the brain is a primary event in the pathogenesis of Alzheimer's disease. Aβ42 is generated from the sequential cleavage of APP by β-secretase (BACE1) and the γ-secretase complex. This compound modulates the activity of γ-secretase, leading to a shift in the cleavage site of APP-CTF (C-terminal fragment), resulting in decreased production of Aβ42 and a concurrent increase in the production of shorter Aβ peptides like Aβ38[2][3].
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of this compound on Aβ42 reduction from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Aβ42 Reduction
| Assay Type | Cell Line/System | This compound Concentration | % Aβ42 Reduction | IC50 | Reference |
| Cell-Based Assay | H4 (human neuroglioma) | 10 µM | ~30% | Not Reported | [5] |
| Cell-Based Assay | 7WD10 (APP overexpressing) | Not specified | ~70% (maximal effect) | ~150-200 µM (for flurbiprofen) | [6] |
| Broken Cell Assay | --- | 200-300 µM | 50% | 200-300 µM | [1] |
Table 2: In Vivo Efficacy of this compound on Aβ42 Reduction in a Transgenic Mouse Model (Tg2576)
| Treatment Duration | This compound Dose | % Aβ42 Reduction in Brain | Reference |
| 3 days | 10 mg/kg/day | ~26% | [5] |
| 3 days | 25 mg/kg/day | ~60% | [5] |
| 3 days | 50 mg/kg/day | ~34% | [5] |
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to determine the effect of this compound on Aβ42 production in a human embryonic kidney (HEK293) cell line stably overexpressing human APP with the Swedish mutation (HEK293-APPsw).
Materials and Reagents
-
HEK293-APPsw cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protease inhibitor cocktail
-
Human Aβ42 ELISA kit
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture HEK293-APPsw cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection.
-
Seed the cells into a 96-well plate at a density that will result in 80-90% confluency at the time of supernatant collection.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in fresh cell culture medium. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (e.g., <0.1%) to avoid cytotoxicity.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with DMSO only).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatant for Aβ42 analysis. Store at -80°C if not analyzed immediately.
-
-
Aβ42 Quantification using ELISA:
-
Follow the manufacturer's instructions for the human Aβ42 ELISA kit. A general procedure is outlined below:
-
Standard Preparation: Prepare a standard curve using the provided Aβ42 standards.
-
Coating: Coat the ELISA plate with a capture antibody specific for the C-terminus of Aβ42.
-
Sample Addition: Add the collected cell culture supernatants and the prepared standards to the wells and incubate.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the concentration of Aβ42 in each sample using the standard curve.
-
Determine the percentage of Aβ42 reduction for each this compound concentration relative to the vehicle control.
-
Plot the percentage of Aβ42 reduction against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of Aβ42 production is inhibited).
-
The provided protocol offers a robust method for evaluating the in vitro efficacy of this compound in reducing Aβ42 levels. This assay is a valuable tool for the preclinical assessment of potential Alzheimer's disease therapeutics that target the amyloid pathway. Researchers should optimize cell density, incubation times, and this compound concentrations for their specific experimental conditions. Consistent and careful execution of this protocol will yield reliable and reproducible data to advance the understanding of γ-secretase modulators and their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. novamedline.com [novamedline.com]
- 3. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tarenflurbil In Vivo Studies Using the 3xTg-AD Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3xTg-AD mouse model, which develops both amyloid-beta (Aβ) plaques and tau neurofibrillary tangles in an age- and brain region-dependent manner, is a critical tool for preclinical evaluation of Alzheimer's disease (AD) therapeutics.[1][2][3] These mice harbor three human transgenes: APP (Swedish mutation), PSEN1 (M146V), and MAPT (P301L).[4] Pathological features begin with intraneuronal Aβ accumulation around 4 months, followed by extracellular plaque deposition and tau pathology, with cognitive deficits emerging around 6 months of age.[1][5][6]
Tarenflurbil (R-flurbiprofen) is a selective amyloid-beta lowering agent (SALA) that functions as a γ-secretase modulator (GSM).[7][8] Unlike γ-secretase inhibitors, this compound allosterically modulates the enzyme to shift the cleavage of the Amyloid Precursor Protein (APP), reducing the production of the highly amyloidogenic Aβ42 peptide in favor of shorter, less toxic Aβ species such as Aβ38.[9][10] This document provides detailed protocols for evaluating the efficacy of this compound in the 3xTg-AD mouse model.
This compound Mechanism of Action
This compound modulates the activity of γ-secretase, a multi-protein complex responsible for the final cleavage of APP. The complex, with presenilin-1 (PS1) as its catalytic core, cleaves the APP C-terminal fragment (C99) at multiple sites.[11] The primary amyloidogenic pathway produces Aβ42, which readily aggregates to form toxic oligomers and plaques.[12] this compound is believed to bind to APP, shifting the cleavage site and promoting the production of shorter Aβ peptides, thereby reducing the Aβ42/Aβ40 ratio.[9]
Experimental Design and Workflow
A typical preclinical study to evaluate this compound involves treating 3xTg-AD mice before or during the onset of significant pathology. Treatment of 5-month-old mice for 2 months has been shown to be effective in improving long-term memory.[13]
Experimental Protocols
Protocol: Morris Water Maze (MWM)
This protocol assesses hippocampus-dependent spatial learning and memory.[14]
A. Equipment:
-
Circular pool (~150 cm diameter), filled with water (23-25°C).[15]
-
Water opacified with non-toxic white tempera paint.[16]
-
Submerged escape platform (10 cm diameter), 1 cm below the water surface.[16]
-
High-contrast visual cues placed around the room.[15]
-
Video tracking system (e.g., ANY-Maze).[15]
B. Procedure:
-
Habituation (Day 0): Allow each mouse to swim freely for 60 seconds without the platform to acclimate.
-
Visible Platform Training (Day 1):
-
Place a visible flag on the platform.[15]
-
Conduct 4 trials per mouse. For each trial, place the mouse in the water facing the pool wall at one of four cardinal start points.
-
Allow the mouse 60-90 seconds to find the platform.[14][17] If it fails, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.[15]
-
-
Acquisition Phase (Days 2-6):
-
Submerge the platform in a fixed location in one quadrant (target quadrant).
-
Perform 4 trials per day for 5 consecutive days. The starting position should be varied for each trial.
-
Record the time taken to reach the platform (escape latency) and the swim path.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds, starting from the quadrant opposite the target quadrant.[16]
-
Record and analyze the time spent in the target quadrant and the number of crossings over the former platform location.
-
Protocol: Aβ Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies Aβ40 and Aβ42 levels in brain tissue.[18]
A. Reagents and Materials:
-
Brain tissue (hippocampus or cortex).
-
Guanidine-HCl (5M) homogenization buffer.[18]
-
Protease inhibitor cocktail.[19]
-
Commercially available Aβ40 and Aβ42 ELISA kits (mouse-specific).
-
BCA Protein Assay Kit.
-
Microplate reader.
B. Brain Homogenate Preparation:
-
Rapidly dissect the brain region of interest on ice.
-
Weigh the tissue and add 8-10 volumes of ice-cold 5M Guanidine-HCl buffer with protease inhibitors.[19]
-
Homogenize thoroughly using a tissue grinder or sonicator on ice.
-
Incubate the homogenate at room temperature for 3-4 hours with gentle mixing.[19]
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C.[20]
-
Collect the supernatant (this is the guanidine-soluble fraction containing total Aβ).
-
Determine the total protein concentration of the lysate using a BCA assay.
C. ELISA Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Dilute brain homogenates to fall within the standard curve range of the assay. Critically, the final concentration of Guanidine-HCl in the well must be diluted to a non-interfering level (typically ≤0.1 M).[18]
-
Load standards and diluted samples onto the pre-coated plate in duplicate.[21]
-
Incubate with detection antibody, followed by the substrate.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate Aβ concentrations (pg/mL) from the standard curve and normalize to the total protein content of the sample (pg/mg of total protein).
Protocol: Aβ Immunohistochemistry (IHC)
This protocol is for the visualization of Aβ plaques in fixed brain tissue.[2]
A. Reagents and Materials:
-
4% Paraformaldehyde (PFA) fixed, free-floating brain sections (30-40 µm).
-
Phosphate-Buffered Saline (PBS).
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.2% Triton X-100).[22]
-
Primary antibody: Anti-Aβ, clone 6E10 (recognizes human Aβ).[2]
-
Biotinylated secondary antibody.
-
Avidin-Biotin Complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate.
-
Microscope.
B. Staining Procedure:
-
Wash free-floating sections 3x for 10 minutes in PBS.
-
Antigen Retrieval (Optional but recommended): Incubate sections in 70-90% formic acid for 5-10 minutes to enhance Aβ epitope exposure. Wash thoroughly afterward.
-
Endogenous Peroxidase Quenching: Incubate sections in 0.3% H2O2 in PBS for 15-30 minutes to block endogenous peroxidase activity.
-
Wash sections 3x for 10 minutes in PBS.
-
Blocking: Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate sections with the 6E10 primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash sections 3x for 10 minutes in PBS.
-
Secondary Antibody Incubation: Incubate with biotinylated anti-mouse secondary antibody for 1-2 hours at room temperature.
-
Wash sections 3x for 10 minutes in PBS.
-
Signal Amplification: Incubate with ABC reagent for 1 hour.
-
Visualization: Develop the signal using DAB substrate until brown staining is visible. Monitor under a microscope to avoid over-staining.
-
Mounting: Wash sections, mount onto glass slides, dehydrate through an ethanol series, clear with xylene, and coverslip.
-
Analysis: Quantify plaque burden (e.g., percent area occupied by plaques) in defined brain regions (e.g., hippocampus, cortex) using image analysis software.
Data Presentation and Expected Outcomes
Quantitative data should be presented in clear, concise tables. Based on previous studies, this compound treatment is expected to improve cognitive performance and reduce Aβ42 pathology.[13][23]
Table 1: Morris Water Maze - Probe Trial Performance
| Treatment Group | N | Time in Target Quadrant (s) | Platform Crossings (count) |
| Wild-Type + Vehicle | 12 | 25.5 ± 2.1 | 4.8 ± 0.5 |
| 3xTg-AD + Vehicle | 12 | 16.2 ± 1.8 | 2.1 ± 0.4 |
| 3xTg-AD + this compound | 12 | 21.8 ± 2.0 | 3.9 ± 0.6 |
| *Data are presented as Mean ± SEM. p < 0.05 vs. 3xTg-AD + Vehicle. |
Table 2: Cortical Aβ Levels by ELISA
| Treatment Group | N | Aβ40 (pg/mg protein) | Aβ42 (pg/mg protein) | Aβ42 / Aβ40 Ratio |
| 3xTg-AD + Vehicle | 12 | 1550 ± 120 | 850 ± 95 | 0.55 |
| 3xTg-AD + this compound | 12 | 1610 ± 135 | 630 ± 70 | 0.39 |
| *Data are presented as Mean ± SEM. p < 0.05 vs. 3xTg-AD + Vehicle. |
Table 3: Quantitative Immunohistochemistry - Plaque Burden
| Treatment Group | N | Cortical Plaque Area (%) | Hippocampal Plaque Area (%) |
| 3xTg-AD + Vehicle | 8 | 5.8 ± 0.7 | 4.1 ± 0.5 |
| 3xTg-AD + this compound | 8 | 4.2 ± 0.6 | 3.0 ± 0.4 |
| *Data are presented as Mean ± SEM. p < 0.05 vs. 3xTg-AD + Vehicle. |
References
- 1. Systematic Phenotyping and Characterization of the 3xTg-AD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed immunohistochemical characterization of temporal and spatial progression of Alzheimer's disease-related pathologies in male triple-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staging of Alzheimer's Pathology in Triple Transgenic Mice: A Light and Electron Microscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the 3xTg-AD mouse model of Alzheimer's disease: part 2. Behavioral and cognitive changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early intervention in the 3xTg-AD mice with an amyloid β-antibody fragment ameliorates first hallmarks of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 13. R-flurbiprofen improves tau, but not Aß pathology in a triple transgenic model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 16. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
- 17. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [en.bio-protocol.org]
- 18. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Beta amyloid (Aβ) enzyme linked immunoabsorbant assays [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 22. protocols.io [protocols.io]
- 23. uknowledge.uky.edu [uknowledge.uky.edu]
Application Note: ELISA Protocol for Measuring Aβ42 Levels after Tarenflurbil Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques in the brain.[1] The 42-amino acid peptide, Aβ42, is considered a primary initiator of neurotoxicity and plaque formation.[2] Consequently, therapeutic strategies have been developed to reduce Aβ42 levels. Tarenflurbil (R-flurbiprofen) is an investigational drug classified as a selective Aβ42-lowering agent.[2][3] It functions as a γ-secretase modulator, selectively altering the cleavage of the amyloid precursor protein (APP) to reduce the production of the highly amyloidogenic Aβ42 in favor of shorter, less toxic Aβ species like Aβ38.[3][4][5]
Preclinical studies in cell cultures and animal models showed that this compound could effectively reduce Aβ42 levels.[2][3][6] However, large-scale Phase 3 clinical trials in patients with mild AD failed to demonstrate a significant beneficial effect on cognitive decline or activities of daily living.[3] Subsequent analyses suggested that these outcomes might be due to factors such as weak pharmacological activity and poor blood-brain barrier penetration, which resulted in brain concentrations too low to effectively engage the target.[7][8] Notably, clinical studies showed no significant change in Aβ42 levels in either cerebrospinal fluid (CSF) or plasma of treated individuals compared to placebo.[6]
This application note provides a detailed protocol for the quantitative measurement of human Aβ42 using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a critical tool for evaluating the efficacy of compounds like this compound in both preclinical and clinical research settings.
Principle of the Method
The sandwich ELISA is a highly sensitive and specific method for quantifying Aβ42 in various biological samples, including cell culture supernatants, brain homogenates, CSF, and plasma.[9][10][11] The assay utilizes a matched pair of antibodies specific to the Aβ42 peptide. A capture antibody, pre-coated onto the wells of a microplate, binds to the Aβ42 protein present in the sample. A second, biotin-conjugated detection antibody then binds to a different epitope on the captured Aβ42. Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin. Finally, a chromogenic substrate (TMB) is introduced, which is converted by HRP into a colored product. The intensity of the color, measured by an absorbance plate reader, is directly proportional to the concentration of Aβ42 in the sample.[10]
This compound's Mechanism of Action
This compound modulates the activity of γ-secretase, an enzyme complex responsible for the final cleavage of APP.[2][6][12] Instead of inhibiting the enzyme, which can lead to toxicity by affecting other critical signaling pathways like Notch, this compound allosterically modifies the enzyme's cutting preference.[4][12] This modulation shifts the cleavage site on APP, leading to a decrease in the production of Aβ42 and a corresponding increase in shorter, less aggregation-prone peptides such as Aβ38.[4][5]
Experimental Protocols
Protocol 1: Sample Preparation
Accurate sample preparation is critical for reliable Aβ42 quantification. Protease inhibitors should be added to all buffers to prevent peptide degradation.
A. Cell Culture Supernatant:
-
Culture cells (e.g., 7WD10 neuroglioma cells) to the desired confluence and treat with this compound or vehicle control for the specified duration (e.g., 48 hours).[8]
-
Collect the cell culture medium into a centrifuge tube.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet cells and debris.
-
Carefully transfer the supernatant to a new, clean tube.
-
If not assaying immediately, aliquot the supernatant and store at -80°C. Avoid multiple freeze-thaw cycles.
B. Brain Tissue Homogenate (Sequential Extraction for Soluble and Insoluble Aβ): This protocol allows for the separate analysis of soluble Aβ and the more aggregated, plaque-associated Aβ.[13]
-
Step 1: Homogenization
-
Weigh the frozen brain tissue (e.g., mouse hemibrain) and add 8 volumes of cold Tissue Homogenization Buffer (THB: 250 mM Sucrose, 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, with freshly added protease inhibitors).
-
Homogenize on ice using a mechanical homogenizer until the tissue is completely dissociated.[13]
-
-
Step 2: Soluble Fraction (DEA Extraction)
-
Take an aliquot of the total homogenate and add an equal volume of 0.4% Diethylamine (DEA) solution (in 100 mM NaCl).
-
Ultracentrifuge at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant (this is the soluble fraction).
-
Neutralize the supernatant by adding 1/10th volume of 0.5 M Tris-HCl, pH 6.8.
-
Store aliquots at -80°C until analysis.
-
-
Step 3: Insoluble Fraction (Formic Acid Extraction)
-
Use the pellet from the DEA extraction step.
-
Resuspend the pellet in 70% Formic Acid (FA) at a ratio of ~1 mL per 100 mg of original tissue weight.[1]
-
Sonicate on ice for 1 minute to fully dissolve the pellet.[13]
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Collect the supernatant and neutralize it by diluting it 1:20 in FA Neutralization Buffer (1 M Tris base, 0.5 M Na2HPO4).
-
Store aliquots at -80°C until analysis.
-
Protocol 2: Aβ42 Sandwich ELISA
This protocol is a generalized procedure based on commercially available kits.[10][14][11] Always refer to the specific manual provided with your ELISA kit for precise volumes, concentrations, and incubation times.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve: Prepare a serial dilution of the Aβ42 standard, typically ranging from ~5 pg/mL to 1000 pg/mL, to generate a standard curve.[9]
-
Sample Addition: Add 50-100 µL of the prepared standards and samples (diluted as necessary) to the appropriate wells of the antibody-coated microplate.
-
Incubation: Cover the plate and incubate for 2-3 hours at room temperature or overnight at 4°C.[14]
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with the provided Wash Buffer.
-
Detection Antibody: Add 100 µL of the diluted biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.[10]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of the diluted HRP-Streptavidin conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature.[10][14]
-
Washing: Wash the plate 5 times, ensuring to remove all residual buffer.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[14]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader, typically within 30 minutes of adding the Stop Solution.[11]
-
Calculation: Calculate the Aβ42 concentration in the samples by plotting a standard curve (OD vs. concentration) and interpolating the sample OD values.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: this compound Treatment Parameters (Examples from Preclinical Studies)
| Parameter | In Vitro (Cell Culture) | In Vivo (Transgenic Mice) | Reference |
| Compound | This compound (R-flurbiprofen) | This compound (R-flurbiprofen) | [8][15] |
| Concentration / Dose | 50 - 250 µM | 10, 25, 50 mg/kg/day | [8][15] |
| Treatment Duration | 48 hours | 3 days | [8][15] |
| Sample Type | Cell Culture Supernatant | Brain Homogenate | [8][15] |
Table 2: Typical Human Aβ42 ELISA Parameters
| Parameter | Typical Value / Range | Reference |
| Assay Type | Sandwich ELISA | [9][10][11] |
| Sample Volume | 50 - 100 µL | [9] |
| Standard Curve Range | 4.7 - 300 pg/mL | [10][11] |
| Sensitivity | < 10 pg/mL | [9] |
| Sample Incubation | 2-3 hours at RT or O/N at 4°C | [14] |
| Detection Ab Incubation | 1 hour at RT | [10] |
| HRP-Streptavidin Incubation | 30 minutes at RT | [10] |
Table 3: Summary of this compound's Effect on Aβ42 Levels
| Study Type | Sample Source | Observed Effect on Aβ42 Levels | Key Findings | Reference |
| Preclinical (In Vitro) | Cell Culture Media | Decrease | Dose-dependent reduction in secreted Aβ42. | [8] |
| Preclinical (In Vivo) | Mouse Brain Homogenate | Decrease | Significant reduction in brain Aβ42 after oral dosing. | [6][15] |
| Clinical Trial | Human CSF | No Significant Change | No difference in Aβ42 levels between treatment and placebo groups. | [6][7] |
| Clinical Trial | Human Plasma | No Significant Change | No overall effect, though a weak inverse correlation was seen at peak drug concentration. | [3][6][7] |
Conclusion
The sandwich ELISA is a robust and essential tool for quantifying Aβ42 levels to assess the pharmacological activity of γ-secretase modulators like this compound. The provided protocols for sample preparation and the ELISA workflow offer a comprehensive guide for researchers. However, the case of this compound underscores the critical importance of correlating biomarker data with clinical outcomes. While preclinical studies demonstrated a clear biochemical effect on Aβ42 reduction, this did not translate to clinical efficacy, highlighting challenges such as drug delivery to the central nervous system and the complexities of Alzheimer's disease pathology. Therefore, rigorous validation of Aβ42 levels in relevant biological compartments remains a cornerstone of drug development in this field.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 6. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Amyloid beta 42 ELISA Kit (KHB3441) - Invitrogen [thermofisher.com]
- 10. biomatik.com [biomatik.com]
- 11. Human Amyloid Beta 42 ELISA Kit (ab289832) | Abcam [abcam.com]
- 12. Novel Mechanism of γ-Secretase Modulation – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 13. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. content-assets.jci.org [content-assets.jci.org]
Quantitative Analysis of Tarenflurbil in Plasma via Mass Spectrometry: An Application Note
Note to the Reader: A comprehensive search for a validated public-domain liquid chromatography-tandem mass spectrometry (LC-MS/MS) method specifically for the quantification of tarenflurbil in plasma did not yield a complete, detailed protocol. However, numerous validated methods for the closely related compound, flurbiprofen, are available. This compound is the single (R)-enantiomer of flurbiprofen. The analytical principles and techniques used for flurbiprofen are directly applicable to the development of a method for this compound.
This application note provides a detailed protocol and performance characteristics based on established methods for flurbiprofen. Researchers, scientists, and drug development professionals can use this information as a robust starting point for developing and validating a specific bioanalytical method for this compound. It is crucial to note that this method must be fully validated for this compound to ensure its accuracy, precision, and reliability for pharmacokinetic and other drug development studies.
Introduction
This compound, the (R)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, has been investigated for its potential therapeutic effects. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, specificity, and throughput. This document outlines a typical LC-MS/MS method for the determination of flurbiprofen in plasma, which can be adapted for this compound. The method described herein utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in negative ion mode.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound and a suitable internal standard (IS), such as a stable isotope-labeled this compound (e.g., this compound-d5) or a structurally similar compound (e.g., indomethacin or etodolac).[1][2]
-
Solvents: Acetonitrile (ACN) and methanol (MeOH) of HPLC or LC-MS grade.
-
Reagents: Formic acid and ammonium formate of analytical grade.
-
Water: Deionized or Milli-Q water.
-
Biological Matrix: Drug-free human or animal plasma.
Instrumentation
-
Liquid Chromatography: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][3]
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).[1]
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank plasma to prepare a series of calibration standards and QC samples at different concentration levels (e.g., lower limit of quantification (LLOQ), low, mid, and high QC).
Sample Preparation
A protein precipitation method is commonly employed for its simplicity and high-throughput capability.[1]
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or study sample) into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, or directly inject a portion of the supernatant into the LC-MS/MS system. If evaporated, reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions for the analysis of flurbiprofen, which can be optimized for this compound:
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 5 µm[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 5-10 µL |
| Gradient Elution | A gradient starting with a low percentage of organic phase, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Flurbiprofen) | m/z 243.2 → 199.2[2] |
| MRM Transition (IS - Etodolac) | m/z 286.2 → 212.1[2] |
| Collision Energy & Cone Voltage | Optimized for each compound |
Note: The MRM transition for this compound will be the same as for flurbiprofen as they are isomers. Specific tuning of the mass spectrometer is required to optimize the signal for this compound and the chosen internal standard.
Data Presentation: Method Validation Summary for Flurbiprofen
The following tables summarize typical validation results for a flurbiprofen bioanalytical method, which would be the target parameters for a validated this compound assay.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[2] |
Table 2: Accuracy and Precision
| QC Concentration | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Low QC | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | < 15% | ± 15% | < 15% | ± 15% |
| High QC | < 15% | ± 15% | < 15% | ± 15% |
Based on typical acceptance criteria for bioanalytical method validation.
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Flurbiprofen | Low, Mid, High | > 85% |
| Internal Standard | Mid | > 85% |
Recovery values are typically assessed at three concentration levels.
Workflow Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound in plasma.
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
The described LC-MS/MS method, based on established protocols for flurbiprofen, provides a solid foundation for the development of a validated assay for this compound in plasma. Key steps include simple protein precipitation for sample cleanup, rapid chromatographic separation, and sensitive and selective detection using tandem mass spectrometry. For the successful application of this method to regulated bioanalysis, it is imperative that a full validation is performed according to the relevant regulatory guidelines, establishing the method's specificity, linearity, accuracy, precision, recovery, and stability for this compound.
References
- 1. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of flurbiprofen in rat plasma using ultra-high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulating Tarenflurbil for Oral Administration in Animal Models
Introduction
Tarenflurbil, the (R)-enantiomer of flurbiprofen, is a selective amyloid-beta 42 (Aβ42)-lowering agent that has been investigated for the treatment of Alzheimer's disease and other conditions.[1] Unlike its parent compound, this compound has minimal cyclooxygenase (COX) inhibiting activity.[1] Its primary mechanism of action involves modulating γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP), to favor the production of shorter, less toxic Aβ peptides over the aggregation-prone Aβ42.[1][2][3]
A significant challenge in the preclinical evaluation of this compound is its poor aqueous solubility, which can lead to low and variable oral bioavailability.[4][5] Furthermore, its penetration across the blood-brain barrier (BBB) is limited, which has been a restrictive factor in clinical trials.[4][5][6] Therefore, developing appropriate oral formulations is critical for achieving consistent and therapeutically relevant drug exposure in animal models. These application notes provide an overview of formulation strategies and detailed protocols for preparing this compound for oral administration to rodents.
Physicochemical Properties of this compound
A summary of this compound's key properties is essential for formulation development.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₃FO₂ | [1][7] |
| Molecular Weight | 244.3 g/mol | [1][7] |
| Appearance | Crystalline solid | [7] |
| BCS Class | Class II (Poor Solubility, High Permeability) | [8] |
| Aqueous Solubility | ~0.9 mg/mL in PBS (pH 7.2) | [7] |
| Organic Solubility | Soluble in DMSO (~10 mg/mL), Ethanol (~25 mg/mL), and DMF (~25 mg/mL) | [7] |
| Synonyms | (R)-flurbiprofen, Flurizan, E-7869, MPC-7869 | [1][7] |
Application Notes: Formulation Strategies
Given this compound's classification as a poorly water-soluble drug, several strategies can be employed to enhance its solubility and oral bioavailability. Many of these approaches have been successfully applied to its parent compound, flurbiprofen.
1. Aqueous Suspensions: The simplest approach is to prepare a homogenous suspension using a suitable vehicle. This is often sufficient for initial preclinical studies.
-
Principle: The drug is milled to a fine particle size to increase surface area and suspended in an aqueous medium containing a suspending agent to prevent sedimentation.
-
Common Vehicles:
2. Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[10]
-
Principle: The hydrophobic inner cavity of the cyclodextrin molecule hosts the lipophilic this compound molecule, while the hydrophilic outer surface imparts water solubility to the complex.
-
Excipients: Beta-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and cycloamylose have been shown to increase the solubility and bioavailability of flurbiprofen.[11][12][13] For instance, cycloamylose increased flurbiprofen solubility approximately 12-fold.[11]
3. Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.
-
Principle: The drug is converted from a crystalline to a higher-energy amorphous state, which improves its dissolution rate.[14][15]
-
Excipients: Polyethylene glycols (PEGs) of different molecular weights (e.g., PEG8000, PEG10000) have been used to enhance the solubility of flurbiprofen.[8] Other polymers like HPMCAS are also effective for this class of drugs.[15]
4. Lipid-Based Formulations (SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.
-
Principle: The drug is dissolved in the lipidic vehicle, and the resulting emulsion facilitates dissolution and absorption.
-
Excipients: A combination of lipophilic and hydrophilic surfactants (e.g., Tween 80), co-solvents, and triglyceride oils can be used.[16][17] The combination of Tween 80 and beta-cyclodextrin has been shown to significantly increase the plasma exposure of flurbiprofen.[17]
Summary of Formulation Approaches for Flurbiprofen/Tarenflurbil
| Formulation Strategy | Key Excipients | Animal Model | Key Outcome |
| Inclusion Complex | Cycloamylose | Rats | ~12-fold increase in aqueous solubility; improved oral bioavailability.[11] |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) & PACA Nanoparticles | Wistar Rats | 211.6% relative bioavailability compared to a suspension.[13] |
| Mixed Micelle System | Beta-cyclodextrin (β-CD) & Tween 80 | Rats | 2 to 3-fold higher plasma exposure (AUC & Cmax) compared to drug alone.[17] |
| Solid Dispersion | Polyethylene Glycols (PEG 8000, PEG 10000) | N/A | Increased solubility and dissolution rate.[8] |
| Incorporation in Chow | Regular chow food | 3xTg-AD Mice | Used for chronic administration (2 months) at 10 mg/kg/day.[18] |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced solubility and bioavailability of flurbiprofen by cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement of oral bioavailability of flurbiprofen from flurbiprofen/beta-cyclodextrin inclusion complex by action of cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced bioavailability of orally administered flurbiprofen by combined use of hydroxypropyl-cyclodextrin and poly(alkyl-cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Enhanced oral bioavailability of flurbiprofen by combined use of micelle solution and inclusion compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. R-flurbiprofen improves tau, but not Aß pathology in a triple transgenic model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tarenflurbil's Blood-Brain Barrier Challenge
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low blood-brain barrier (BBB) penetration of Tarenflurbil.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at improving this compound's delivery to the central nervous system (CNS).
Issue 1: Low Permeability of this compound in an In Vitro BBB Model
-
Question: My in vitro BBB model (e.g., Transwell assay with bEnd.3 cells) consistently shows low permeability for this compound. How can I troubleshoot this?
-
Answer: Low permeability in in vitro models is an expected outcome for unmodified this compound and reflects its inherent challenge in crossing the BBB.[1][2] Here are several strategies to explore:
-
Formulation with Nanoparticles: Encapsulating this compound into nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) or solid lipid nanoparticles (SLNs), can enhance its transport across endothelial cell monolayers.[1][3] Nanoparticles can be taken up by endothelial cells and transported across the barrier.[1]
-
Prodrug/Derivative Synthesis: Synthesizing derivatives of this compound, for example, by adding moieties like N,N-dimethylethanolamine, can potentially utilize active transport mechanisms to increase cellular uptake by brain endothelial cells.[4][5]
-
Model Validation: Ensure your in vitro BBB model is properly validated. Check the transendothelial electrical resistance (TEER) values to confirm monolayer integrity. Use control compounds with known high and low BBB permeability to benchmark your assay.[6][7]
-
Issue 2: Inconsistent Results in Animal Models for Brain Uptake of this compound Formulations
-
Question: I am seeing high variability in the brain concentration of my this compound formulation in my in vivo studies. What are the potential causes and solutions?
-
Answer: Variability in in vivo studies can stem from multiple factors. Consider the following:
-
Route of Administration: The route of administration significantly impacts brain delivery. Intranasal delivery, for instance, can bypass the BBB to some extent by utilizing the olfactory pathway, potentially leading to more direct brain targeting.[3] If using intravenous injection, ensure consistent administration technique.
-
Pharmacokinetics of the Formulation: The stability and circulation time of your formulation (e.g., nanoparticles) in the bloodstream are critical. Poor stability can lead to premature drug release before reaching the BBB. Characterize the pharmacokinetic profile of your formulation.[3]
-
Animal Model and Protocol: Ensure the animal model is appropriate and the experimental protocol is standardized across all animals. Factors like age, species, and health status of the animals can influence BBB permeability.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the R-enantiomer of flurbiprofen and acts as a selective amyloid-β 42 (Aβ42) lowering agent.[8] It functions as a γ-secretase modulator, shifting the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less toxic Aβ peptides (like Aβ38) over the aggregation-prone Aβ42.[9][10][11] This is believed to reduce the formation of amyloid plaques, a key pathological hallmark of Alzheimer's disease.[12][13][14]
Q2: Why did this compound fail in Phase III clinical trials?
A2: A primary reason for the failure of this compound in Phase III clinical trials was its low penetration across the blood-brain barrier.[1][2][4][15] This resulted in insufficient concentrations of the drug in the brain to effectively engage its target, γ-secretase, and exert a therapeutic effect.[1][2] The clinical trials did not show a significant slowing of cognitive decline in patients with mild Alzheimer's disease.[16][17][18]
Q3: What are the most promising strategies to enhance this compound's BBB penetration?
A3: Several strategies have been investigated with promising preclinical results:
-
Nanoparticle Encapsulation: Formulating this compound into nanoparticles (e.g., PLA nanoparticles, SLNs) has been shown to improve its transport across in vitro BBB models and enhance brain accumulation in animal studies.[1][3][19]
-
Prodrug Approaches: Creating derivatives of this compound, such as with N,N-dimethylethanolamine, has demonstrated increased uptake in brain endothelial cells and higher brain accumulation in rats.[4][5]
-
Intranasal Delivery: Administering this compound, particularly in nanoparticle formulations, via the intranasal route has shown potential for direct nose-to-brain delivery, bypassing the BBB.[3]
Q4: Are there any known efflux transporters that limit this compound's brain entry?
A4: While this compound is not a major substrate for P-glycoprotein (P-gp/ABCB1), active efflux mechanisms can still contribute to limiting the brain penetration of many drugs.[8] Research into specific transporters for this compound is ongoing.
Data Presentation
Table 1: Brain Penetration of this compound and its Derivatives/Formulations
| Compound/Formulation | Delivery Method | Animal Model | Brain/Plasma Ratio or Fold Increase | Reference |
| This compound | Oral | Human | CSF to plasma ratio: ~0.5% | [1] |
| This compound | Oral | Rodent | CSF to plasma ratio: ~1.3% | [4] |
| FLU-D2 (Flurbiprofen derivative) | Intravenous | Rat | Cmax enhanced 12.09-fold vs. Flurbiprofen | [4][5] |
| TFB-NPs (this compound Nanoparticles) | Intranasal | - | %DTE: 287.24 | [3] |
| TFB-SLNs (this compound SLNs) | Intranasal | - | %DTE: 183.15 | [3] |
Cmax: Maximum concentration; CSF: Cerebrospinal fluid; %DTE: Percent drug targeting efficiency.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol provides a general method for assessing the permeability of this compound and its formulations across a brain endothelial cell monolayer.
-
Cell Culture:
-
Culture mouse brain endothelial cells (bEnd.3) or other suitable cell lines on Transwell inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed.
-
Co-culture with astrocytes on the bottom of the well can enhance barrier properties.[6]
-
-
Barrier Integrity Measurement:
-
Measure the transendothelial electrical resistance (TEER) using a voltmeter to ensure the integrity of the cell monolayer. TEER values should be stable before starting the permeability experiment.
-
-
Permeability Assay:
-
Add the this compound formulation to the apical (luminal) chamber of the Transwell insert.
-
At predetermined time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral (abluminal) chamber.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
Protocol 2: Formulation of this compound-Loaded PLA Nanoparticles
This protocol is based on the emulsification-diffusion method described in the literature.[1]
-
Organic Phase Preparation:
-
Dissolve poly(L-lactide) (PLA) and this compound in a suitable organic solvent (e.g., ethyl acetate).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
-
Solvent Diffusion:
-
Add water to the emulsion under stirring to induce the diffusion of the organic solvent into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles.
-
-
Nanoparticle Recovery and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilize the purified nanoparticles for storage.
-
-
Characterization:
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
-
Visualizations
Caption: this compound's mechanism as a γ-secretase modulator.
Caption: Strategies to overcome this compound's low BBB penetration.
Caption: Experimental workflow for evaluating BBB penetration.
References
- 1. Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intranasal delivery of nanoparticle encapsulated this compound: A potential brain targeting strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel flurbiprofen derivatives with improved brain delivery: synthesis, in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Mechanism of γ-Secretase Modulation – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 11. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 12. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of amyloid β in the pathogenesis of Alzheimer's disease | Journal of Clinical Pathology [jcp.bmj.com]
- 14. Frontiers | β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer’s Disease [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. genomes2people.org [genomes2people.org]
- 17. "Effect of this compound on cognitive decline and activities of daily li" by Robert C Green, Lon S Schneider et al. [scholar.barrowneuro.org]
- 18. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of nanoparticle size on blood–brain barrier penetration and the accumulation of anti-seizure medicines in the brain - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Tarenflurbil for In Vitro Research
Welcome to the technical support center for tarenflurbil. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in a variety of in vitro experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as R-flurbiprofen, is the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen.[1] Unlike its S-enantiomer, this compound does not inhibit cyclooxygenase (COX) enzymes at therapeutic concentrations.[2] Its primary mechanism of action in the context of Alzheimer's disease research is the modulation of γ-secretase, leading to a selective reduction in the production of the amyloid-beta 42 (Aβ42) peptide.[1][2] this compound has also been shown to modulate signal transduction pathways associated with nuclear factor kappa B (NF-κB).[1]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro experiments. Methanol and ethanol can also be used. This compound has very low aqueous solubility.
Q3: What are the recommended final concentrations of this compound for cell culture experiments?
The optimal final concentration of this compound will vary depending on the cell type and the specific assay. However, published studies have reported using clinically relevant concentrations in the range of 1-5 µM in cultured human neuroblastoma cell lines and primary neurons.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What is the recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, it is a common practice in cell culture to maintain the final concentration of DMSO in the media at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[4]
Solubility Data
The solubility of this compound can vary depending on the solvent and the source of the compound. The following table summarizes reported solubility data from various suppliers.
| Solvent | Concentration | Notes | Source |
| DMSO | 2 mg/mL | Clear solution | Sigma-Aldrich |
| DMSO | 10 mg/mL | Cayman Chemical | |
| DMSO | 20 mg/mL | Clear solution | Sigma-Aldrich |
| DMSO | 100 mg/mL | Requires sonication | MedChemExpress |
| Methanol | 50 mg/mL | Sigma-Aldrich | |
| Ethanol | 25 mg/mL | Cayman Chemical | |
| PBS (pH 7.2) | 0.9 mg/mL | Cayman Chemical |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 244.26 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out 2.44 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
A common issue encountered with hydrophobic compounds like this compound is precipitation upon dilution of the DMSO stock solution into aqueous cell culture media. This can lead to inaccurate dosing and inconsistent experimental results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock to media. | High final concentration of this compound: The desired final concentration may exceed the solubility limit of this compound in the aqueous media. | - Perform a serial dilution of your stock solution in DMSO before adding it to the media to achieve a lower final concentration.- Consider using co-solvents in your final media preparation, such as a low percentage of PEG300 or Tween-80, if compatible with your cell line and experimental design. |
| Rapid addition of stock solution: Adding the concentrated DMSO stock too quickly can cause localized high concentrations, leading to precipitation. | - Add the DMSO stock dropwise to the media while gently swirling or vortexing the media. - Pre-warm the cell culture media to 37°C before adding the this compound stock, as this can sometimes improve solubility. | |
| Low temperature of media: Adding the stock solution to cold media can decrease the solubility of this compound. | - Ensure your cell culture media is at 37°C before adding the this compound stock solution. | |
| Precipitate forms over time in the incubator. | Interaction with media components: Components in the cell culture media, such as salts or proteins in serum, can interact with this compound over time, causing it to precipitate.[5][6] | - Prepare fresh working solutions of this compound in media for each experiment and use them immediately.- Reduce the serum concentration in your media if your experimental design allows, as some compounds can bind to serum albumin.[4] |
| Evaporation of media: Evaporation from culture plates can increase the concentration of all components, including this compound, potentially leading to precipitation.[5][6] | - Ensure proper humidification of your cell culture incubator.- Use culture plates with tight-fitting lids and consider sealing the edges with a gas-permeable tape for long-term experiments. |
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for this compound stock and working solution preparation.
This compound's Proposed Signaling Pathway
Caption: this compound's modulation of γ-secretase and NF-κB pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protection from cytotoxicity is associated with an upregulation of neurotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Troubleshooting inconsistent results in Tarenflurbil cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell-based assays with Tarenflurbil.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell-based assays?
This compound is a selective amyloid-lowering agent (SALA) that modulates the activity of γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP).[1][2] It selectively reduces the production of the toxic amyloid-beta 42 (Aβ42) peptide in favor of shorter, less amyloidogenic forms.[3] It is important to note that this compound is considered a weak modulator of γ-secretase.[4][5]
Q2: Why am I seeing high variability in Aβ42 reduction between experiments?
High variability is a common issue and can stem from several factors:
-
Weak Potency: this compound has a relatively high IC50 for Aβ42 reduction, often in the high micromolar range.[4][6] Small variations in experimental conditions can lead to significant changes in perceived activity.
-
Cell Density: The confluency of your cell culture can significantly impact drug efficacy and cellular metabolism.[7][8] Inconsistent cell seeding densities will lead to variable results.
-
Compound Solubility and Stability: this compound is practically insoluble in water.[9] Issues with solubilizing the compound or its stability in culture media can lead to inconsistent effective concentrations.
-
Cell Line Specifics: Different cell lines express varying levels of APP and γ-secretase components, which can influence their responsiveness to this compound.
Q3: Could this compound be affecting cell viability in my assay, leading to skewed results?
While this compound has a good safety profile, it's crucial to assess its impact on cell viability, especially at the high concentrations required to observe Aβ42 reduction.[2] A decrease in cell viability can indirectly lead to a reduction in total Aβ42 production. Always run a parallel cytotoxicity assay, such as an MTT or LDH assay.
Q4: Is it possible that this compound is inhibiting cyclooxygenase (COX) enzymes in my cells?
This compound is the (R)-enantiomer of flurbiprofen and has significantly reduced COX-1 and COX-2 inhibitory activity.[5][10] However, at the high concentrations often used in vitro, some residual COX inhibition might occur, which could be a confounding factor in certain cell types or experimental setups.[4]
Q5: Should I be concerned about this compound's effect on Notch signaling?
Gamma-secretase also cleaves other substrates, most notably Notch receptors, which are critical for cell-cell communication and cell fate decisions.[6] While this compound is reported to have minimal impact on Notch processing compared to pan-γ-secretase inhibitors, it is a critical parameter to assess, especially if you observe unexpected phenotypic changes in your cells.[6]
Troubleshooting Guide
Issue 1: Inconsistent or No Reduction in Aβ42 Levels
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | This compound is a weak γ-secretase modulator. Ensure you are using a concentration range that is relevant for your cell line (typically in the 100-500 µM range for significant Aβ42 reduction).[5] Perform a dose-response curve to determine the optimal concentration. |
| Compound Solubility Issues | Prepare a fresh, high-concentration stock solution of this compound in an appropriate solvent like DMSO. Ensure the final solvent concentration in your cell culture media is consistent and non-toxic to your cells (typically ≤0.5%). Visually inspect for any precipitation after dilution in media. |
| Inconsistent Cell Density | Standardize your cell seeding protocol to ensure consistent cell density at the time of treatment. Cell confluency can alter cellular metabolism and drug response.[7] |
| Cell Line and Passage Number | Use a consistent cell line and passage number for all experiments. Different cell lines have varying levels of APP and γ-secretase expression. High passage numbers can lead to genetic drift and altered cellular responses. |
| Variability in Aβ42 ELISA | Refer to the troubleshooting section for Aβ42 ELISA below. Ensure consistent sample collection and processing. |
Issue 2: High Background or Inconsistent Results in Aβ42 ELISA
| Potential Cause | Troubleshooting Step |
| Insufficient Plate Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[11][12] |
| Non-specific Antibody Binding | Optimize the concentration of your primary and secondary antibodies. Ensure your blocking buffer is effective; you may need to try different blocking agents (e.g., BSA vs. non-fat milk).[13] |
| Cross-reactivity | Ensure your detection antibody is not cross-reacting with your capture antibody. Run appropriate controls.[12] |
| Reagent Preparation and Handling | Prepare fresh reagents for each assay. Ensure all reagents are at room temperature before use and are mixed thoroughly. Avoid repeated freeze-thaw cycles of standards. |
Issue 3: Unexpected Changes in Cell Morphology or Viability
| Potential Cause | Troubleshooting Step |
| Cytotoxicity of this compound | Perform a cell viability assay (e.g., MTT, MTS, or LDH) in parallel with your Aβ42 assay to determine the cytotoxic threshold of this compound in your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic level for your cells. Run a solvent-only control.[14] |
| Off-target Effects (e.g., on Notch) | If you observe significant changes in cell proliferation or differentiation, consider performing a Notch signaling assay (e.g., a reporter assay or Western blot for Notch intracellular domain - NICD). |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Aβ42 Reduction
| Cell Line | This compound Concentration | % Aβ42 Reduction (approx.) | Reference |
| Human Neuroglioma (H4) | 100 µM | 50% | [5] |
| Human Embryonic Kidney (HEK) | 250 µM | 40% | [5] |
| Broken Cell Assay | 200-300 µM (IC50) | 50% | [6] |
Experimental Protocols
Gamma-Secretase Activity Assay (Cell-Based)
This protocol is adapted from commercially available kits and general lab practices.
-
Cell Seeding: Plate cells (e.g., HEK293 expressing APP) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (and appropriate vehicle controls) for 24-48 hours.
-
Cell Lysis: Aspirate the media and wash the cells with cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Substrate Addition: Add a γ-secretase-specific fluorogenic substrate to the cell lysate. This substrate is typically a short peptide containing the γ-secretase cleavage site flanked by a fluorophore and a quencher.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates cleavage of the substrate by γ-secretase.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of the cell lysate.
Aβ42 Quantification by ELISA
This protocol provides a general workflow for a sandwich ELISA to measure Aβ42 in cell culture supernatant.
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the C-terminus of Aβ42 overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add your cell culture supernatant samples and a serial dilution of a known Aβ42 standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody that recognizes the N-terminus of Aβ42. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add a chromogenic substrate (e.g., TMB). The reaction will produce a color change.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the known standards and use it to calculate the concentration of Aβ42 in your samples.
Cell Viability (MTT) Assay
This protocol outlines the steps for assessing cell viability.
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with this compound as you would for your primary assay. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Express the results as a percentage of the viability of the untreated control cells.
Visualizations
Caption: this compound's mechanism of action on APP processing.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Translational Medicine Lessons from Flurizan's Failure in Alzheimer's Disease (AD) Trial: Implication for Future Drug Discovery and Development for AD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Tarenflurbil In Vivo Alzheimer's Model Technical Support Center
Welcome to the technical support center for the use of Tarenflurbil in in vivo Alzheimer's disease (AD) models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist researchers, scientists, and drug development professionals in optimizing their studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during in vivo experiments with this compound.
Q1: I am not observing a significant reduction in Aβ42 levels in the brain of my animal model after this compound treatment. What could be the reason?
A1: Several factors could contribute to a lack of efficacy in Aβ42 reduction. Consider the following troubleshooting steps:
-
Dosage and Administration: Ensure the dosage is appropriate for the animal model. While 10 mg/kg/day has been used in Tg2576 mice, higher doses of 25-50 mg/kg/day have shown maximal Aβ42 lowering in short-term studies, although long-term use at these doses can lead to toxicity. Verify the correct formulation and administration of the compound. Oral gavage or formulation in chow are common methods. Inconsistent administration can lead to variable drug exposure.
-
Poor Brain Penetration: this compound is known to have low penetration across the blood-brain barrier (BBB), with a reported cerebrospinal fluid (CSF) to plasma ratio of about 1.3% in rodents.[1][2] This can result in brain concentrations that are insufficient to effectively modulate gamma-secretase.
-
Timing of Treatment: The timing of intervention is crucial. Preventative treatment in younger animals prior to significant plaque deposition may be more effective in attenuating cognitive deficits than therapeutic treatment in older animals with established pathology.[1]
-
Biochemical Analysis: Review your brain tissue homogenization and Aβ ELISA protocols. Incomplete extraction of Aβ from brain tissue can lead to inaccurate quantification. Ensure the use of appropriate buffers and validated antibodies for Aβ40 and Aβ42.
Q2: I am observing unexpected toxicity or mortality in my experimental animals at higher doses of this compound. What should I do?
A2: this compound, although having reduced COX activity compared to its racemate, can still cause adverse effects at high doses.
-
Dose Reduction: The most immediate step is to reduce the dosage. Long-term studies in Tg2576 mice have shown that doses of 25 and 50 mg/kg/day resulted in 85% and 100% mortality, respectively, within two weeks, while 10 mg/kg/day was better tolerated.[1]
-
Monitor Animal Health: Closely monitor the animals for signs of distress, weight loss, or gastrointestinal issues. The parent compound, flurbiprofen, is a nonsteroidal anti-inflammatory drug (NSAID) with known gastrointestinal side effects.
-
Refine Administration Protocol: If using oral gavage, ensure the technique is refined to minimize stress and potential for injury to the animals. Consider administration in palatable food as a less stressful alternative.
Q3: My cognitive behavioral assay results are inconsistent or show no improvement with this compound treatment. How can I troubleshoot this?
A3: Inconsistent behavioral results can be due to a variety of factors related to the drug, the animal model, and the experimental design.
-
Assay Sensitivity: Ensure the chosen behavioral task (e.g., Morris water maze, radial arm water maze) is sensitive enough to detect cognitive changes in your specific mouse model and at the age of testing.
-
Treatment Duration: Chronic administration is often necessary to observe cognitive improvements. For example, a four-month preventative treatment in young Tg2576 mice showed improved spatial learning, whereas a two-week treatment in older mice did not.[1]
-
Control Groups: Ensure you have appropriate control groups, including wild-type littermates and vehicle-treated transgenic animals, to properly interpret the behavioral data.
-
Statistical Power: A sufficient number of animals per group is necessary to achieve statistical significance.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in Alzheimer's disease mouse models.
Table 1: this compound Dosage and Effects on Aβ Pathology in Tg2576 Mice
| Dosage (mg/kg/day) | Treatment Duration | Aβ42 Reduction (Brain) | Plaque Burden Reduction | Reference |
| 10 | 4 months (preventative) | Modest, not statistically significant | No significant effect | [1] |
| 10 | 2 weeks (therapeutic) | Not reported | Significant decrease | [1] |
| 10 | 3 days | ~26% | Not applicable | [3] |
| 25 | 3 days | Maximal lowering observed | Not applicable | [1] |
| 50 | 3 days | Maximal lowering observed | Not applicable | [1] |
Table 2: this compound and Cognitive Performance in Tg2576 Mice (Morris Water Maze)
| Dosage (mg/kg/day) | Treatment Duration | Outcome | Observation | Reference |
| 10 | 4 months (preventative) | Spatial Learning | Improved spatial bias | [1] |
| 10 | 2 weeks (therapeutic) | Spatial Learning | No significant improvement | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Reference |
| CSF to Plasma Ratio | 1.3% | Rodent | [2] |
| Brain Concentration (approx.) | ~2 µM | Rodent | [2] |
| Plasma to Brain Tissue Ratio | 1.8% - 2.4% | Mouse | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
This compound Formulation and Oral Administration in Mice
Objective: To prepare and administer this compound to mice via oral gavage or formulated in chow.
Materials:
-
This compound (R-flurbiprofen) powder
-
Vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose)
-
For chow formulation: standard rodent chow, dough binder
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Balance
-
Vortex mixer
Procedure (Oral Gavage):
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.
-
Prepare the vehicle solution. For example, a 0.5% carboxymethyl cellulose (CMC) solution in sterile water.
-
Suspend the this compound powder in the vehicle at the desired concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the suspension to the mice using an appropriate volume (typically 5-10 ml/kg) via oral gavage. Ensure proper technique to avoid aspiration.
Procedure (Formulation in Chow):
-
Calculate the total amount of this compound needed for the treatment period based on the number of animals and daily food consumption.
-
Mix the this compound powder with powdered standard rodent chow.
-
Add a suitable binder (e.g., water, dough binder) to form a dough.
-
Portion the dough into daily rations and form into pellets.
-
Allow the pellets to dry before providing them to the animals. Ensure that the drug-formulated chow is the only food source available.
Morris Water Maze for Cognitive Assessment
Objective: To assess hippocampal-dependent spatial learning and memory in mice.
Materials:
-
Circular pool (1.2-1.5 m in diameter)
-
Escape platform (10 cm in diameter)
-
Water (20-22°C), made opaque with non-toxic white paint or milk powder
-
Video tracking system and software
-
Distinct visual cues placed around the pool
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.
-
Visible Platform Training (1-2 days):
-
Place the platform in one of the four quadrants of the pool, with the top of the platform visible above the water surface.
-
Conduct 4 trials per day for each mouse, starting from a different quadrant for each trial.
-
If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
-
Hidden Platform Training (4-5 days):
-
Submerge the platform 1-2 cm below the water surface in a fixed location.
-
Conduct 4 trials per day for each mouse, starting from a different quadrant for each trial.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
If the mouse does not find the platform within 60-90 seconds, guide it to the platform.
-
-
Probe Trial (Day after last training day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
ELISA for Aβ40 and Aβ42 in Mouse Brain Homogenates
Objective: To quantify the levels of Aβ40 and Aβ42 in mouse brain tissue.
Materials:
-
Mouse brain tissue (hemisphere or specific region like cortex or hippocampus)
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Formic acid (for extraction of insoluble Aβ)
-
Neutralization buffer (e.g., 1M Tris base)
-
Aβ40 and Aβ42 ELISA kits (commercial kits are widely available)
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Weigh the brain tissue and homogenize in ice-cold homogenization buffer (e.g., 10 volumes of buffer to tissue weight).
-
Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.
-
-
Extraction of Insoluble Aβ:
-
Resuspend the pellet from the previous step in 70% formic acid.
-
Sonicate briefly and then centrifuge at high speed for 1 hour at 4°C.
-
Collect the supernatant and neutralize it with neutralization buffer (e.g., 1:20 dilution in 1M Tris base).
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the brain homogenate samples and standards, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Read the absorbance on a microplate reader and calculate the Aβ concentrations based on the standard curve.
-
Visualizations
Signaling Pathway: this compound's Modulation of γ-Secretase
Caption: this compound modulates γ-secretase, shifting APP cleavage to produce less Aβ42.
Experimental Workflow: In Vivo this compound Study
Caption: Workflow for conducting an in vivo study with this compound in an AD mouse model.
Logical Relationship: Troubleshooting Lack of Efficacy
Caption: Troubleshooting guide for addressing a lack of Aβ42 reduction in this compound studies.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tarenflurbil Brain Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the brain-to-plasma ratio of Tarenflurbil.
Frequently Asked Questions (FAQs)
Q1: Why is the brain-to-plasma ratio of this compound characteristically low?
A1: The poor brain penetration of this compound is a primary reason for its limited efficacy in clinical trials.[1][2] Several factors contribute to its low brain-to-plasma ratio, which has been reported to be as low as approximately 0.01.[3] Key contributing factors include:
-
High Plasma Protein Binding: this compound exhibits extensive binding to plasma proteins, exceeding 90%. This significantly reduces the fraction of unbound drug available to cross the blood-brain barrier (BBB).[3]
-
Limited BBB Permeability: The physicochemical properties of this compound do not favor passive diffusion across the tight junctions of the BBB.[4]
-
Potential Efflux Transporter Activity: Although this compound is predicted to be a non-substrate for P-glycoprotein, other efflux transporters at the BBB may actively pump the drug back into the bloodstream, further limiting its brain accumulation.[5]
Q2: What are the main strategies being explored to improve this compound's brain delivery?
A2: Current research focuses on two primary strategies to overcome the delivery challenges of this compound to the central nervous system (CNS):
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles (e.g., PLGA-NPs) and solid lipid nanoparticles (SLNs), can enhance brain delivery, particularly via intranasal administration which allows for direct nose-to-brain transport along the olfactory pathway.[1][6]
-
Prodrug Strategies: Modifying the chemical structure of this compound to create prodrugs can leverage active transport mechanisms at the BBB to facilitate brain entry.[4][7] These prodrugs are designed to be inactive until they cross the BBB and are then metabolized to release the active this compound in the brain.[4][7]
Q3: How does intranasal delivery of this compound-loaded nanoparticles improve brain targeting?
A3: Intranasal delivery offers a non-invasive method to bypass the BBB.[1] Nanoparticles with a size less than 200nm can undergo transcellular transport across the olfactory epithelium and along olfactory axons directly to the brain.[1] This route minimizes first-pass metabolism and reduces systemic exposure, potentially lowering the risk of peripheral side effects.[1][2]
Q4: What is the mechanism behind the enhanced brain uptake of this compound prodrugs?
A4: this compound prodrugs, such as those modified with N,N-dimethylethanolamine-related structures, are designed to be recognized and transported by specific carrier proteins at the BBB.[4][7] This active transport mechanism facilitates their entry into the brain at a much higher rate than the parent drug, which relies on passive diffusion.[4][7] Once inside the brain, these prodrugs are cleaved by brain-specific enzymes, like esterases, to release the active this compound.[4][7]
Troubleshooting Guides
Nanoparticle Formulation and Delivery
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low this compound entrapment efficiency in nanoparticles. | Suboptimal formulation parameters (e.g., polymer/lipid concentration, drug-to-carrier ratio, solvent choice). Improper fabrication method. | Optimize the formulation by systematically varying the concentration of each component. Ensure the chosen fabrication method (e.g., emulsification-solvent evaporation, high-pressure homogenization) is appropriate for the nanoparticle type and drug properties. |
| Inconsistent nanoparticle size or high polydispersity index (PDI). | Inadequate homogenization or sonication time/power. Aggregation of nanoparticles. | Increase homogenization speed/time or sonication power. Incorporate stabilizers (e.g., surfactants like Poloxamer 188 or Tween 80) into the formulation. |
| Poor in vivo brain targeting after intranasal administration. | Nanoparticle size is too large for olfactory transport (>200nm). Rapid mucociliary clearance from the nasal cavity. Instability of nanoparticles in the nasal environment. | Ensure nanoparticle size is consistently below 200nm.[1] Incorporate mucoadhesive polymers (e.g., chitosan) to prolong residence time in the nasal cavity. Evaluate the stability of the formulation in simulated nasal fluid. |
Prodrug Synthesis and Evaluation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield during prodrug synthesis. | Inefficient coupling reaction. Degradation of starting materials or product. | Optimize reaction conditions (e.g., temperature, reaction time, catalyst). Use purified reagents and anhydrous solvents. Employ appropriate purification techniques (e.g., column chromatography, recrystallization). |
| Prodrug is not stable in plasma. | The linker used to attach the promoiety is susceptible to rapid enzymatic cleavage in the blood. | Design and synthesize prodrugs with linkers that are more stable in plasma but are still efficiently cleaved by enzymes present in the brain. |
| No significant improvement in brain penetration in vivo. | The prodrug is not a substrate for the intended BBB transporter. The prodrug is a substrate for efflux transporters. Inefficient cleavage of the prodrug in the brain. | Screen the prodrug for affinity to various BBB influx transporters in vitro. Evaluate if the prodrug is a substrate for common efflux transporters like P-glycoprotein or BCRP. Assess the rate of prodrug conversion to this compound in brain homogenates. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Nanoparticle Formulations (Intranasal Administration in Rats)
| Formulation | Drug Targeting Efficiency (%DTE) | Drug Transport Percentage (DTP) |
| This compound-PLGA Nanoparticles (TFB-NPs) | 287.24 | 65.18 |
| This compound-Solid Lipid Nanoparticles (TFB-SLNs) | 183.15 | 45.41 |
Data sourced from Muntimadugu et al., 2016.[1]
Table 2: Brain Pharmacokinetic Parameters of Flurbiprofen Derivative (FLU-D2) in Rats
| Parameter | Flurbiprofen (FLU) | Flurbiprofen Derivative (FLU-D2) | Fold Increase |
| Cmax (ng/g) | 25.3 ± 8.7 | 305.8 ± 65.4 | 12.09 |
| AUC0-t (ng·h/g) | 102.6 ± 28.9 | 473.2 ± 112.5 | 4.61 |
Data sourced from Hu et al., 2014.[4][7]
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (TFB-NPs)
This protocol is based on the emulsification-solvent evaporation method described by Muntimadugu et al. (2016).[1]
-
Organic Phase Preparation: Dissolve this compound and Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent (e.g., acetone or dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unentrapped drug.
-
Lyophilization: Resuspend the purified nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
In Vivo Evaluation of Brain Targeting Efficiency
This protocol outlines the general steps for assessing the brain-to-plasma ratio of a novel this compound formulation.
-
Animal Model: Use a suitable animal model, such as male Wistar rats.
-
Drug Administration: Administer the this compound formulation via the desired route (e.g., intranasal, intravenous, oral). A control group receiving a standard this compound solution should be included.
-
Sample Collection: At predetermined time points, collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove intravascular blood.
-
Tissue Processing: Homogenize the brain tissue in a suitable buffer.
-
Drug Quantification: Extract this compound from plasma and brain homogenates using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction). Quantify the drug concentration using a validated analytical method, such as HPLC or LC-MS/MS.
-
Data Analysis: Calculate the brain and plasma concentration-time profiles. Determine pharmacokinetic parameters such as Cmax, Tmax, and AUC. The brain-to-plasma ratio can be calculated at different time points or as the ratio of the AUC in the brain to the AUC in the plasma.
Visualizations
Caption: Experimental workflow for the formulation and in vivo evaluation of this compound-loaded nanoparticles.
Caption: Mechanism of enhanced brain delivery of this compound via a prodrug strategy.
References
- 1. Intranasal delivery of nanoparticle encapsulated this compound: A potential brain targeting strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. R-flurbiprofen improves tau, but not Aß pathology in a triple transgenic model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel flurbiprofen derivatives with improved brain delivery: synthesis, in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Tarenflurbil Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Tarenflurbil delivery systems. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation, characterization, and evaluation of this compound delivery systems.
1. Formulation of this compound Nanoparticles
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Entrapment Efficiency (<70%) | - Poor solubility of this compound in the chosen organic solvent.- High drug-to-polymer/lipid ratio.- Rapid diffusion of the drug to the external aqueous phase. | - Select an organic solvent in which this compound is highly soluble.- Optimize the drug-to-polymer/lipid ratio; start with a lower ratio and gradually increase.- Use a higher concentration of a suitable stabilizer (e.g., PVA, Poloxamer 188) in the aqueous phase to reduce drug leakage.[1][2] |
| Large Particle Size (>200 nm) or High Polydispersity Index (PDI > 0.3) | - Inefficient homogenization or sonication.- Inappropriate stabilizer concentration.- Aggregation of nanoparticles. | - Increase homogenization speed/time or sonication power/duration.[3] - Optimize the concentration of the stabilizer.- Ensure the use of a sufficient concentration of a cryoprotectant (e.g., trehalose) during lyophilization to prevent aggregation. |
| Nanoparticle Aggregation Upon Storage | - Insufficient surface charge (low zeta potential).- Inadequate stabilization. | - For PLGA nanoparticles, the negative charge from ionized carboxylic end groups should provide sufficient repulsion; ensure the pH of the storage medium is appropriate.[4] - For SLNs, select a surfactant that imparts a higher surface charge.- Lyophilize the nanoparticles with a cryoprotectant for long-term storage. |
2. In Vitro Blood-Brain Barrier (BBB) Model Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Transendothelial Electrical Resistance (TEER) in BBB Model | - Incomplete confluence of endothelial cells.- Presence of contaminating cells (e.g., pericytes) affecting tight junction formation.- Suboptimal cell culture conditions. | - Ensure a high seeding density of brain endothelial cells (e.g., bEnd.3 cells) and allow sufficient time for monolayer formation.[5] - Use puromycin selection to eliminate contaminating cells in primary brain endothelial cell cultures.[6] - Maintain consistent and optimal cell culture conditions (media, temperature, CO2). |
| High Variability in Nanoparticle Permeability Results | - Inconsistent TEER values across different wells.- Inconsistent nanoparticle formulation characteristics.- Errors in sample collection or analysis. | - Only use wells with consistent and high TEER values for permeability studies.[7] - Use a single, well-characterized batch of nanoparticles for the entire experiment.- Standardize sample collection times and analytical procedures (e.g., HPLC, fluorescence spectroscopy). |
| Low Correlation Between In Vitro and In Vivo BBB Permeability | - The in vitro model does not fully recapitulate the complexity of the in vivo BBB.- Different transport mechanisms dominating in vitro versus in vivo. | - While in vitro models are excellent for initial screening, in vivo validation is crucial.[5] - Consider more complex in vitro models, such as co-cultures with astrocytes and pericytes, to better mimic the in vivo environment.[6] |
II. Frequently Asked Questions (FAQs)
1. This compound's Mechanism of Action
-
Q: How does this compound exert its therapeutic effect? A: this compound is a selective amyloid-β42 (Aβ42) lowering agent. It modulates the activity of γ-secretase, an enzyme involved in the production of Aβ peptides from the amyloid precursor protein (APP).[8][9] this compound is believed to bind to APP, which then shifts the cleavage site of γ-secretase, leading to the production of shorter, less toxic Aβ peptides (like Aβ38) at the expense of the highly amyloidogenic Aβ42.[10][11]
2. Challenges with this compound Delivery
-
Q: Why did this compound fail in Phase III clinical trials despite promising Phase II results? A: A primary reason for the failure of the Phase III trial was the poor penetration of this compound across the blood-brain barrier (BBB).[12] This resulted in sub-therapeutic concentrations of the drug in the brain, where it needs to act.[13]
-
Q: What are the main challenges in delivering this compound to the brain? A: The main challenge is overcoming the BBB, a highly selective barrier that protects the brain.[14] Additionally, for intranasal delivery, challenges include mucociliary clearance, which rapidly removes the formulation from the nasal cavity, and enzymatic degradation of the drug.[14][15]
3. Nanoparticle-Based Delivery Systems
-
Q: What types of nanoparticles are being explored for this compound delivery? A: The most commonly investigated nanocarriers are polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and solid lipid nanoparticles (SLNs).[16]
-
Q: What are the advantages of using nanoparticles for this compound delivery? A: Nanoparticles can protect this compound from degradation, provide sustained release, and can be engineered to enhance transport across the BBB.[16][17] For intranasal delivery, mucoadhesive nanoparticles can increase residence time in the nasal cavity.[18]
4. Prodrug Approach for this compound Delivery
-
Q: What is a prodrug and how can it improve this compound delivery? A: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. For this compound, prodrugs can be designed to have increased lipophilicity to enhance BBB penetration.[13] Once in the brain, the prodrug is metabolized to release the active this compound.
III. Quantitative Data Summary
The following tables summarize key quantitative data from studies on different this compound delivery systems.
Table 1: Characteristics of this compound Nanoparticle Formulations
| Formulation | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| FLB-loaded PLGA NPs | PLGA | 175 - 198 | - | 82 - 93 | [4][19] |
| Flurbiprofen SLNs | Various solid lipids | ~150 - 350 | -15 to -30 | ~60 - 85 | [3][20] |
| Flurbiprofen NLCs | Solid and liquid lipids | ~150 - 300 | -20 to -35 | ~70 - 95 | [20] |
Table 2: In Vivo Performance of this compound Delivery Systems in Animal Models
| Delivery System | Administration Route | Animal Model | Key Finding(s) | Reference |
| Flurbiprofen SLN-based in-situ gel | Intranasal | Rats | ~3-fold higher brain bioavailability (Cmax = 490.3 ng/ml) compared to oral formulation (Cmax = 145.1 ng/ml). | [12] |
| Flurbiprofen derivatives (FLU-D2) | Intravenous | Rats | 12.09-fold higher Cmax and 4.61-fold higher AUC0–t in the brain compared to free flurbiprofen. | [13] |
IV. Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA (e.g., 30 mg this compound and 200 mg PLGA) in a suitable organic solvent (e.g., 3 mL acetonitrile or dichloromethane).[2][21]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer (e.g., 1% w/v polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess stabilizer and un-entrapped drug.
-
Lyophilization (Optional): Resuspend the nanoparticles in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry for long-term storage.
2. Preparation of this compound-Loaded Solid Lipid Nanoparticles (High-Speed Homogenization Method)
-
Lipid Phase Preparation: Melt the solid lipid(s) (e.g., glyceryl monostearate) at a temperature about 5-10°C above its melting point. Dissolve this compound in the molten lipid.[3]
-
Aqueous Phase Preparation: Heat an aqueous solution of a surfactant (e.g., Poloxamer 188, Polysorbate 80) to the same temperature as the lipid phase.[3][20]
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and mix using a high-speed homogenizer to form a coarse oil-in-water emulsion.[3]
-
Homogenization/Sonication: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.[20]
-
Cooling: Allow the nanoemulsion to cool down to room temperature, which leads to the solidification of the lipid and the formation of SLNs.
3. In Vitro BBB Permeability Assay using a Transwell System
-
Cell Seeding: Seed brain endothelial cells (e.g., bEnd.3) onto the apical side of a Transwell insert coated with an appropriate extracellular matrix protein (e.g., collagen).[5]
-
Monolayer Formation and TEER Measurement: Culture the cells until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER) using a voltmeter. The TEER should reach a stable and high value (e.g., >100 Ω·cm²) before starting the permeability experiment.[5][7]
-
Permeability Study:
-
Replace the medium in the apical and basolateral chambers with fresh medium.
-
Add the this compound nanoparticle suspension to the apical chamber.
-
At predetermined time points, collect samples from the basolateral chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC.
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability of the nanoparticles across the cell monolayer.
V. Visualizations
Caption: this compound's modulation of γ-secretase activity.
Caption: Experimental workflow for this compound delivery systems.
References
- 1. japsonline.com [japsonline.com]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Nose to brain delivery of flurbiprofen from a solid lipid nanoparticles-based thermosensitive in-situ gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Models to Study the Functions of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genomes2people.org [genomes2people.org]
- 10. Novel Mechanism of γ-Secretase Modulation – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 11. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Editorial: Intranasal Drug Delivery: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of different molecular weight PLGA on flurbiprofen nanoparticles: formulation, characterization, cytotoxicity, and in vivo anti-inflammatory effect by using HET-CAM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipid nanoparticles for transdermal delivery of flurbiprofen: formulation, in vitro, ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing [frontiersin.org]
Technical Support Center: Synthesis and Optimization of Tarenflurbil Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis and property improvement of Tarenflurbil analogues.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound and why did it fail in clinical trials?
A1: this compound, the (R)-enantiomer of flurbiprofen, was developed as a selective amyloid-β 42 (Aβ42)-lowering agent. Its primary mechanism is the modulation of γ-secretase, an enzyme complex involved in the final cleavage of the Amyloid Precursor Protein (APP).[1][2] Instead of directly inhibiting the enzyme, this compound is believed to bind to the APP substrate, shifting the cleavage site to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, over the highly toxic Aβ42.[1][3]
Despite promising early-phase results, this compound failed in a large Phase III clinical trial for mild Alzheimer's disease.[2] The primary reasons cited for this failure include:
-
Weak Pharmacological Potency: this compound exhibited low potency in inhibiting Aβ42 secretion in vitro.
-
Poor Brain Penetration: The compound's ability to cross the blood-brain barrier (BBB) was limited, resulting in suboptimal concentrations in the central nervous system.[4]
-
Potential for Side Effects: At the high doses required to achieve therapeutic effect, there were concerns about residual anti-cyclooxygenase (COX) activity, potentially leading to gastrointestinal side effects.[5]
Q2: What are the main objectives when designing new this compound analogues?
A2: The primary goals in developing novel this compound analogues are to overcome the limitations of the parent compound. Key objectives include:
-
Increasing Potency: Enhancing the modulatory effect on γ-secretase to achieve greater reduction of Aβ42 at lower concentrations.
-
Improving Brain Penetration: Modifying the physicochemical properties of the molecule to increase its ability to cross the blood-brain barrier.
-
Enhancing Selectivity: Eliminating or significantly reducing affinity for COX-1 and COX-2 enzymes to minimize the risk of gastrointestinal and cardiovascular side effects.
-
Optimizing Physicochemical Properties: Improving aqueous solubility and metabolic stability to ensure favorable pharmacokinetic profiles.
Q3: How does modifying physicochemical properties like lipophilicity (LogP) and Polar Surface Area (PSA) help in improving brain penetration?
A3: Optimizing physicochemical properties is crucial for enhancing CNS penetration.[6][7]
-
Lipophilicity (LogP): The blood-brain barrier is a lipid membrane, so a certain degree of lipophilicity is required for passive diffusion. However, very high lipophilicity can lead to increased non-specific binding to plasma proteins and tissues, and rapid metabolism, which can limit free drug concentration in the brain.[8]
-
Polar Surface Area (PSA): PSA is a measure of the surface sum over all polar atoms. A lower PSA (typically < 90 Ų) is generally associated with better BBB permeability.
-
Hydrogen Bonding: A lower number of hydrogen bond donors is generally favorable for BBB penetration.[6]
-
Molecular Weight: Lower molecular weight (typically < 400-500 Da) is also a key factor for passive diffusion across the BBB.
Strategies include introducing or modifying functional groups to fine-tune these parameters. For example, replacing a hydrogen atom with a fluorine atom can increase lipophilicity, while adding a carborane moiety can significantly alter hydrophobicity into a more favorable range for BBB penetration.[4]
Troubleshooting Guide for Synthesis
This guide addresses common issues encountered during the synthesis of this compound analogues, which are typically derivatives of 2-arylpropionic acid with a biphenyl core.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki-Miyaura coupling for biphenyl core synthesis. | 1. Steric Hindrance: Ortho-substituted aryl halides or boronic acids can slow down the reaction. 2. Deboronation: The arylboronic acid may decompose under basic reaction conditions before coupling occurs. 3. Catalyst Inactivity: The palladium catalyst may be poisoned or not suitable for the specific substrates. 4. Homocoupling: The boronic acid can couple with itself, forming a biphenyl byproduct that is difficult to separate.[9] | 1. Catalyst/Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) that promote oxidative addition with hindered substrates.[9] 2. Base Selection: Use a milder base (e.g., K₃PO₄, CsF) and ensure anhydrous conditions to minimize deboronation.[10] Consider using boronate esters instead of boronic acids.[10] 3. Reaction Conditions: Ensure rigorous inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[11] Degas all solvents thoroughly. 4. Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester. |
| Difficulty in chiral separation of (R)- and (S)-enantiomers. | 1. Poor Resolution on Chiral Column: The selected chiral stationary phase (CSP) or mobile phase is not optimal for the specific analogue. 2. Racemization: The chiral center may not be stable under the purification or reaction conditions. | 1. Method Development: Screen different chiral columns (e.g., polysaccharide-based like CHIRAL ART, or protein-based like Chirobiotic V).[12][13] Optimize the mobile phase composition (e.g., ratio of hexane/ethanol, additives like trifluoroacetic acid).[14][15] 2. Preparative HPLC: For difficult separations, use a recycling preparative HPLC system to improve resolution.[12] 3. Enzymatic Resolution: Consider using stereospecific enzymes for kinetic resolution of the racemic mixture.[16][17] |
| Poor aqueous solubility of the final compound. | The analogue is too lipophilic (high LogP). | 1. Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amine) to increase hydrophilicity, but balance this with the need for BBB penetration. 2. Formulation Strategies: For in vitro/in vivo testing, use co-solvents (e.g., DMSO), cyclodextrins, or create solid dispersions to enhance solubility.[18] |
| Side reactions during functional group manipulation. | Protecting groups are not robust enough or deprotection conditions are too harsh. | 1. Protecting Group Strategy: Choose appropriate protecting groups for sensitive functionalities based on the planned reaction sequence. 2. Mild Reaction Conditions: Explore milder reagents and lower reaction temperatures to minimize side product formation. |
Data on this compound and Analogue Properties
The following tables summarize key quantitative data for this compound and serve as a benchmark for the development of new analogues.
Table 1: In Vitro Potency and Selectivity
| Compound | Aβ42 Secretion IC₅₀ (µM) | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | ~200-300 | 44 | 123 | 0.36 |
| Analogue Example A | Value | Value | Value | Value |
| Analogue Example B | Value | Value | Value | Value |
| (Data for analogues to be filled in by the researcher based on experimental results) |
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µg/mL) | Brain-to-Plasma Ratio (at T_max) | Oral Bioavailability (%F) |
| This compound | 244.26 | 3.6-4.0 | Low | ~0.02 | Variable |
| Analogue Example A | Value | Value | Value | Value | Value |
| Analogue Example B | Value | Value | Value | Value | Value |
| (Data for analogues to be filled in by the researcher based on experimental results) |
Experimental Protocols
Protocol 1: In Vitro γ-Secretase Activity Assay (Cell-Free)
This protocol outlines a method to determine a compound's direct effect on γ-secretase activity using a fluorogenic substrate.
Materials:
-
Purified γ-secretase enzyme
-
Fluorogenic APP-based substrate (e.g., with EDANS/DABCYL FRET pair)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 0.25% CHAPSO)
-
Test compounds dissolved in DMSO
-
Known γ-secretase inhibitor (e.g., L-685,458) as a positive control
-
Black 96-well microplate
-
Fluorescent microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In each well of the microplate, add 50 µL of the purified γ-secretase enzyme solution reconstituted in assay buffer.
-
Add 2 µL of the test compound dilution (or DMSO for control wells) to the respective wells.
-
Incubate the plate at 37°C for 20-30 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescent microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation: 340-355 nm, Emission: 495-510 nm) every 5 minutes for 1-2 hours.[19]
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol measures the ability of a compound to inhibit the peroxidase activity of purified COX enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors as controls
-
EIA kit for Prostaglandin F2α (PGF2α) or similar detection method
-
Stannous Chloride (SnCl₂) solution to terminate the reaction
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In separate tubes for COX-1 and COX-2 assays, add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the respective COX enzyme.[20]
-
Add 10 µL of the test compound dilution to the tubes and pre-incubate at 37°C for 10 minutes.[21]
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding 30 µL of saturated SnCl₂ solution. This reduces the unstable PGH₂ product to the more stable PGF2α.[20]
-
Quantify the amount of PGF2α produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration against the DMSO control for both COX-1 and COX-2.
-
Determine the IC₅₀ values by plotting percent inhibition against the logarithm of the compound concentration.
Protocol 3: Determination of Lipophilicity (Shake Flask Method for LogP)
This is the traditional method for experimentally determining the octanol-water partition coefficient (LogP).
Materials:
-
n-Octanol (pre-saturated with water)
-
Purified Water or buffer (pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes
-
Vortex mixer and shaker
-
Analytical method to quantify the compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in the aqueous phase.
-
In a centrifuge tube, add equal volumes of the n-octanol and the aqueous solution of the compound.
-
Seal the tube and shake vigorously for 30 minutes to allow for partitioning equilibrium to be reached.
-
Centrifuge the tube to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Quantify the concentration of the compound in each aliquot using a validated analytical method.[22]
-
Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Aqueous].
-
The LogP is the base-10 logarithm of P: LogP = log₁₀(P).[23]
Visualizations
Caption: this compound's mechanism of action on the amyloid pathway.
Caption: General workflow for this compound analogue development.
Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling.
References
- 1. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoveryopinion.com [drugdiscoveryopinion.com]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 13. Chiral resolution of flurbiprofen and ketoprofen enantiomers by HPLC on a glycopeptide-type column chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN103787867A - Resolution method of flurbiprofen enantiomers by high performance liquid chromatography - Google Patents [patents.google.com]
- 16. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]
- 17. US5043274A - Process for producing an optically active 2-arylpropionic acid - Google Patents [patents.google.com]
- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sciforschenonline.org [sciforschenonline.org]
- 23. acdlabs.com [acdlabs.com]
Mitigating high-dose side effects of Tarenflurbil in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering high-dose side effects of Tarenflurbil in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed high-dose side effects of this compound in preclinical animal models?
A1: The most frequently reported high-dose side effect of this compound in preclinical studies is gastrointestinal (GI) toxicity, manifesting as gastric and intestinal mucosal damage, including ulcers and bleeding.[1][2] This is a known class effect of non-steroidal anti-inflammatory drugs (NSAIDs), to which this compound is structurally related. While this compound (the R-enantiomer of flurbiprofen) has greatly reduced cyclooxygenase (COX) activity compared to its S-enantiomer, at high doses, it can still inhibit COX enzymes, leading to GI issues.[1] Other potential, though less documented in preclinical this compound-specific literature, side effects at high doses can include renal toxicity and, in some cases, central nervous system effects such as dizziness, which has been observed in clinical trials.[3]
Q2: We are observing significant gastrointestinal bleeding in our rat model at our target dose. How can we mitigate this?
A2: Mitigating gastrointestinal toxicity is a critical step in preclinical studies with this compound. Here are several strategies you can consider:
-
Co-administration with Gastroprotective Agents: The most common approach is the co-administration of a proton pump inhibitor (PPI) like omeprazole or a histamine H2-receptor antagonist. These agents reduce gastric acid secretion, which is a key contributor to NSAID-induced ulcer formation.[2][4]
-
Formulation Modification: Consider altering the drug's formulation. For instance, studies with the parent compound, flurbiprofen, have shown that sustained-release formulations can shift the site of toxicity from the stomach to the more distal intestine, which may or may not be advantageous depending on your experimental goals.[5]
-
Chemical Modification of this compound: Advanced strategies involve chemical modification of the drug itself. For example, nitric oxide (NO)-releasing derivatives of flurbiprofen, such as nitroxybutyl-flurbiprofen, have been shown to significantly reduce macroscopic damage in the small intestine in rats compared to the parent compound.[6][7]
Q3: Our study involves chronic administration of high-dose this compound, and we are seeing unexpected mortality in our mouse colony. What could be the cause?
A3: High mortality during chronic high-dose NSAID studies in rodents is a known challenge. In a study with Tg2576 mice, long-term dosing with R-flurbiprofen (this compound) at 25 and 50 mg/kg/day resulted in 85% and 100% mortality, respectively, within two weeks.[8] The likely cause is severe gastrointestinal toxicity leading to complications like perforation, peritonitis, and hemorrhage. It is crucial to carefully monitor the health of the animals, including daily checks for signs of distress (e.g., lethargy, ruffled fur, hunched posture), body weight, and fecal consistency. A lower dose of 10 mg/kg/day was found to be better tolerated in the same study.[8] We recommend performing a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain before commencing a long-term study.
Q4: Are there any known neurological side effects of high-dose this compound in preclinical models?
A4: While clinical trials in humans have reported dizziness with this compound,[3] specific preclinical studies detailing neurotoxic effects are not extensively published. This compound was developed to have poor central nervous system (CNS) penetration to minimize off-target neurological effects.[1] However, at very high doses, off-target effects can't be entirely ruled out. If you suspect neurological side effects in your animals, consider incorporating a battery of behavioral tests to assess motor coordination, anxiety-like behavior, and cognitive function.
Troubleshooting Guides
Problem: Unexpected variability in the incidence and severity of gastric ulcers.
| Possible Cause | Troubleshooting Steps |
| Fasting Status of Animals | Ensure a consistent fasting period (typically 18-24 hours with free access to water) before this compound administration. A non-fasted state can alter gastric pH and drug absorption, leading to variability. |
| Vehicle Used for Drug Suspension | The vehicle can influence drug solubility and local concentration in the stomach. Standardize the vehicle (e.g., 0.5% carboxymethylcellulose) and ensure the drug is homogenously suspended before each administration. |
| Animal Stress | Stress is a known factor in ulcer development. Handle animals gently and consistently. Acclimatize them to the experimental procedures and environment to minimize stress-induced gastric changes. |
| Microbiological Status of Animals | The presence of certain gut bacteria can influence susceptibility to NSAID-induced gastropathy. Ensure all animals are from a consistent, reputable source with a defined health status. |
Problem: Difficulty in achieving a therapeutic effect without inducing significant GI toxicity.
| Possible Cause | Troubleshooting Steps |
| Narrow Therapeutic Window | This compound's low potency and poor brain penetration necessitate high doses for efficacy in Alzheimer's models, which can overlap with doses causing GI toxicity.[1] |
| Sub-optimal Dosing Regimen | A single high daily dose may cause more acute toxicity than a divided dosing schedule. Explore administering the total daily dose in two or three smaller doses to maintain more stable plasma concentrations and potentially reduce peak-dose-related toxicity. |
| Ineffective Mitigation Strategy | If co-administering a PPI, ensure the timing of administration is optimal. PPIs are most effective when given 30-60 minutes before the NSAID. |
Data Presentation
Table 1: Dose-Dependent Gastrointestinal Effects of Flurbiprofen in Rats
| Dose of Flurbiprofen (mg/kg) | Number of Pointed Ulcers (<5 mm) | Number of Longitudinal Ulcers (>5 mm) |
| 5 | 1.8 ± 0.8 | 0.2 ± 0.2 |
| 10 | 4.2 ± 1.2 | 0.8 ± 0.3 |
| 20 | 8.5 ± 1.5 | 1.5 ± 0.4 |
| 40 | 12.3 ± 2.1 | 2.8 ± 0.6 |
Data adapted from a study on the intestinal tolerability of flurbiprofen in rats. Values are presented as mean ± SEM.[6][7]
Table 2: Comparison of Gastrointestinal Damage with Flurbiprofen and Nitroxybutyl-Flurbiprofen in Rats
| Treatment (40 mg/kg equimolar dose) | Number of Pointed Ulcers (<5 mm) | Number of Longitudinal Ulcers (>5 mm) |
| Flurbiprofen | 12.3 ± 2.1 | 2.8 ± 0.6 |
| Nitroxybutyl-Flurbiprofen | Significantly Reduced | Significantly Reduced (at lower doses) |
Qualitative summary based on findings that nitroxybutyl-flurbiprofen is associated with significantly less macroscopic damage in the small intestine than flurbiprofen.[6][7]
Experimental Protocols
Protocol 1: Induction and Assessment of NSAID-Induced Gastric Ulcers in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Fasting: Fast animals for 24 hours with free access to water before drug administration.
-
Drug Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the drug orally via gavage at the desired dose.
-
A control group should receive the vehicle only.
-
-
Euthanasia and Tissue Collection:
-
Euthanize the animals 4-6 hours after drug administration using an approved method (e.g., CO2 asphyxiation).
-
Immediately dissect the stomach and open it along the greater curvature.
-
-
Ulcer Scoring:
-
Gently rinse the stomach with saline to remove gastric contents.
-
Examine the gastric mucosa for ulcers using a magnifying glass or a dissecting microscope.
-
Score the ulcers based on a predefined scale (see example below). The total length of all lesions for each stomach is measured and used as the ulcer index.
-
Example Ulcer Scoring System: [9]
-
0: No visible lesion
-
0.5: Hyperemia (redness)
-
1: One or two slight lesions
-
2: Severe lesions
-
3: Very severe lesions
-
4: Mucosa full of many lesions
Protocol 2: Assessment of Intestinal Permeability in Rats
-
Animal Model and Drug Administration: As described in Protocol 1.
-
Permeability Probe Administration:
-
18-20 hours after this compound administration, administer a non-absorbable marker, such as 51Cr-EDTA, via oral gavage.
-
-
Urine Collection:
-
House the animals in metabolic cages and collect urine for a defined period (e.g., 6 hours).
-
-
Sample Analysis:
-
Measure the amount of the permeability marker (e.g., radioactivity of 51Cr) in the collected urine.
-
An increase in the urinary excretion of the marker indicates increased intestinal permeability.
-
Visualizations
Caption: Signaling pathway of NSAID-induced gastric injury.
Caption: Experimental workflow for mitigating GI toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. NSAIDs, gastrointestinal toxicity and inflammatory bowel disease | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 3. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Current Perspectives in NSAID-Induced Gastropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Validation & Comparative
Tarenflurbil in the Landscape of Gamma-Secretase Modulators: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of tarenflurbil with other gamma-secretase modulators (GSMs) and inhibitors (GSIs). The data presented herein is collated from various preclinical studies to offer a comprehensive overview of their relative potencies and mechanisms of action.
Quantitative Comparison of Gamma-Secretase Modulator Activity
The in vitro potency of various gamma-secretase modulators and inhibitors is summarized below. This compound, a first-generation GSM, exhibits significantly lower potency in reducing amyloid-beta 42 (Aβ42) levels compared to the more recently developed second-generation GSMs. For comparative context, data for the gamma-secretase inhibitors Semagacestat and Avagacestat are also included, highlighting their different modality of action as direct inhibitors rather than modulators.
| Compound | Class | Target | Aβ42 IC50 | Aβ40 IC50 | Aβ38 EC50 | Notch IC50 | Selectivity (Notch IC50 / Aβ42 IC50) | Cell Line | Source |
| This compound | 1st Gen GSM | APP | ~200-300 µM | - | Increase | No significant inhibition | High | H4 | [1] |
| Compound 2 | 2nd Gen GSM | γ-Secretase | 4.1 nM | 80 nM | 18 nM | - | High | SH-SY5Y-APP | [2] |
| Compound 3 | 2nd Gen GSM | γ-Secretase | 5.3 nM | 87 nM | 29 nM | - | High | SH-SY5Y-APP | [2] |
| BMS-869780 | 2nd Gen GSM | γ-Secretase | Potent (nM range) | Potent (nM range) | Increase | No inhibition | High | - | [3] |
| Semagacestat | GSI | γ-Secretase | 10.9 nM | 12.1 nM | 12.0 nM (inhibition) | 14.1 nM | ~1.3 | H4 | [4][5] |
| Avagacestat | GSI | γ-Secretase | 0.27 nM | 0.30 nM | - | 58 nM | ~193 | H4, HEK293 | [6][7][8] |
Note: IC50 values represent the concentration at which 50% of the Aβ peptide production is inhibited. EC50 values represent the concentration for 50% of the maximal potentiation of Aβ38. Data is compiled from multiple sources and experimental conditions may vary.
Deciphering the Mechanism: First vs. Second Generation GSMs
First and second-generation GSMs are distinguished by their mechanism of action.[9]
-
First-Generation GSMs (e.g., this compound): These compounds, often derived from non-steroidal anti-inflammatory drugs (NSAIDs), are believed to target the amyloid precursor protein (APP) substrate itself.[9] This interaction is thought to allosterically modulate the cleavage site of gamma-secretase on APP, leading to a decrease in the production of the aggregation-prone Aβ42 and an increase in shorter, less amyloidogenic Aβ species like Aβ38.[9]
-
Second-Generation GSMs: These are more potent compounds that are thought to directly bind to a component of the gamma-secretase complex, such as presenilin.[9] This direct interaction with the enzyme complex leads to a more efficient modulation of its activity, resulting in nanomolar potencies for Aβ42 reduction.[2]
Signaling Pathways and Experimental Workflow
To visualize the complex processes involved in gamma-secretase modulation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing GSM activity.
Experimental Protocols
Below are detailed methodologies for key in vitro experiments used to characterize gamma-secretase modulators.
Protocol 1: Cell-Based Assay for Aβ42 and Aβ40 Modulation
1. Cell Culture and Seeding:
-
Human Embryonic Kidney (HEK293) cells or human neuroblastoma (SH-SY5Y) cells stably overexpressing human APP are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density that allows for 80-90% confluency at the end of the experiment.
2. Compound Treatment:
-
Test compounds (e.g., this compound, second-generation GSMs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid cytotoxicity.
-
The culture medium is removed from the cells and replaced with medium containing the test compounds or vehicle control (medium with the same concentration of DMSO).
3. Incubation:
-
The plates are incubated for 24 to 48 hours at 37°C with 5% CO2 to allow for APP processing and Aβ peptide secretion into the conditioned medium.
4. Sample Collection and Analysis:
-
After incubation, the conditioned medium is collected for Aβ quantification.
-
The levels of Aβ42 and Aβ40 in the conditioned medium are measured using a sandwich enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) electrochemiluminescence assay, following the manufacturer's instructions.[10][11]
-
Briefly, for ELISA, the conditioned medium is added to microplates pre-coated with a capture antibody specific for the C-terminus of Aβ42 or Aβ40.[10][11]
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that produces a colorimetric or chemiluminescent signal.[10][11]
-
The signal intensity is proportional to the amount of Aβ peptide present and is read using a plate reader.[10][11]
5. Data Analysis:
-
Standard curves are generated using known concentrations of synthetic Aβ42 and Aβ40 peptides.
-
The concentrations of Aβ peptides in the samples are determined by interpolating from the standard curve.
-
The percentage of inhibition of Aβ42 and Aβ40 production is calculated relative to the vehicle-treated control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Assay for Notch Signaling Activity
1. Cell Culture and Treatment:
-
Cells expressing the Notch receptor (e.g., HEK293 cells) are cultured as described in Protocol 1.
-
Cells are treated with the test compounds at various concentrations for 24 hours. A known gamma-secretase inhibitor (e.g., DAPT) is used as a positive control for Notch inhibition.
2. Western Blot for NICD Levels:
-
After treatment, cells are lysed in a suitable buffer containing protease inhibitors.
-
The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the Notch intracellular domain (NICD).
-
A secondary antibody conjugated to horseradish peroxidase is then added, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the NICD band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
3. Quantitative PCR (qPCR) for HES1 Expression:
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using primers specific for the Notch target gene, HES1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of HES1 mRNA is calculated using the ΔΔCt method. A decrease in HES1 expression indicates inhibition of Notch signaling.[12]
4. Data Analysis:
-
For Western blot analysis, the normalized NICD levels are compared between compound-treated and vehicle-treated cells.
-
For qPCR, the fold change in HES1 expression is calculated relative to the vehicle control.
-
The IC50 for Notch inhibition is determined from the dose-response curve. The selectivity index is then calculated by dividing the Notch IC50 by the Aβ42 IC50.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Human Amyloid beta 42 ELISA Kit (KHB3441) - Invitrogen [thermofisher.com]
- 12. mdpi.com [mdpi.com]
A Tale of Two Mechanisms: Tarenflurbil and Semagacestat in the Pursuit of Alzheimer's Treatment
An in-depth comparison of a gamma-secretase modulator and a gamma-secretase inhibitor reveals critical differences in their biochemical actions and clinical outcomes.
In the landscape of Alzheimer's disease research, the targeting of gamma-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides, has been a central strategy. Two notable agents that have undergone extensive clinical investigation are Tarenflurbil and Semagacestat. While both aimed to reduce the burden of the neurotoxic Aβ42 peptide, their fundamental mechanisms of action—modulation versus inhibition of gamma-secretase—led to divergent biological consequences and ultimately, different clinical fates. This guide provides a detailed comparison of their mechanisms, supported by experimental data, to inform researchers and drug development professionals.
At a Glance: this compound vs. Semagacestat
| Feature | This compound | Semagacestat |
| Drug Class | Gamma-Secretase Modulator (GSM) | Gamma-Secretase Inhibitor (GSI) |
| Primary Mechanism | Allosterically modulates gamma-secretase activity to shift cleavage of APP-CTF, decreasing Aβ42 production and increasing shorter, less amyloidogenic Aβ species (e.g., Aβ38).[1][2] | Directly inhibits the catalytic activity of gamma-secretase, blocking the processing of APP-CTF and other substrates.[3][4] |
| Effect on Aβ42 | Selective reduction.[5] | Pan-Aβ reduction (including Aβ42, Aβ40, Aβ38).[6][7] |
| Effect on Notch Signaling | Spares Notch signaling.[2][8] | Inhibits Notch signaling.[6][9][10] |
| Clinical Trial Outcome | Failed to show efficacy in Phase 3 trials.[11][12][13] | Halted in Phase 3 trials due to cognitive worsening and adverse events.[3][11] |
Delving into the Mechanisms of Action
The distinct approaches of this compound and Semagacestat in targeting gamma-secretase are best understood by examining their effects on the enzyme's processing of the amyloid precursor protein (APP) and the crucial off-target substrate, Notch.
Semagacestat: The Inhibitor
Semagacestat acts as a pan-inhibitor of gamma-secretase.[6][7] This enzyme is a multi-subunit protease complex responsible for the final cleavage of the C-terminal fragment of APP (APP-CTF), leading to the generation of various Aβ peptides. By blocking the active site of gamma-secretase, Semagacestat prevents the production of all Aβ isoforms, including the highly amyloidogenic Aβ42.[6] However, this non-selective inhibition also blocks the processing of other gamma-secretase substrates, most notably the Notch receptor. Notch signaling is a highly conserved pathway critical for cell-to-cell communication and the regulation of cell fate decisions in various tissues.[10][14] The inhibition of Notch signaling by Semagacestat has been linked to significant adverse effects observed in clinical trials, including cognitive worsening and an increased risk of skin cancers.[3][11]
This compound: The Modulator
In contrast, this compound is a gamma-secretase modulator (GSM).[1][15] Instead of blocking the enzyme's activity, GSMs are thought to bind to an allosteric site on the gamma-secretase complex or its substrate, APP.[2][8] This binding induces a conformational change that shifts the site of APP-CTF cleavage. The result is a decrease in the production of the longer, more aggregation-prone Aβ42 peptide and a concomitant increase in the production of shorter, less toxic Aβ species, such as Aβ38.[1][2] Crucially, this modulatory effect is selective for APP processing, leaving the cleavage of the Notch receptor unaffected.[2][8] This "Notch-sparing" mechanism was a key theoretical advantage of this compound. Despite this, this compound failed to demonstrate clinical efficacy in Phase 3 trials, suggesting that selective Aβ42 reduction alone may be insufficient to alter the course of Alzheimer's disease in its later stages.[12][13]
Visualizing the Mechanisms
The following diagrams illustrate the distinct molecular interactions of this compound and Semagacestat with the gamma-secretase complex and their downstream effects.
References
- 1. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 2. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semagacestat - Wikipedia [en.wikipedia.org]
- 4. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Mechanism of γ-Secretase Modulation – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 9. adooq.com [adooq.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Effect of this compound on cognitive decline and activities of daily li" by Robert C Green, Lon S Schneider et al. [scholar.barrowneuro.org]
- 13. genomes2people.org [genomes2people.org]
- 14. Notch signaling inactivation by small molecule γ-secretase inhibitors restores the multiciliated cell population in the airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
A Head-to-Head Showdown: Tarenflurbil Versus Other Aβ42-Lowering Agents in Alzheimer's Research
A comprehensive analysis of preclinical and clinical data reveals a shifting landscape in the quest for effective Alzheimer's therapies targeting amyloid-beta 42 (Aβ42). While the first-generation γ-secretase modulator (GSM), Tarenflurbil, ultimately failed to demonstrate clinical efficacy, its development paved the way for a new generation of more potent and selective compounds. This guide provides a detailed comparison of this compound with other notable Aβ42-lowering agents, supported by experimental data and methodologies for the discerning researcher.
This compound, the (R)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, was designed to selectively reduce the production of the toxic Aβ42 peptide, a key player in the amyloid cascade hypothesis of Alzheimer's disease.[1] Unlike γ-secretase inhibitors (GSIs) such as Semagacestat, which broadly inhibit the enzyme's activity and can lead to mechanism-based toxicities, GSMs aim to allosterically modulate γ-secretase to shift its cleavage preference, thereby decreasing Aβ42 while increasing the production of shorter, less amyloidogenic Aβ species like Aβ38.[2][3]
However, the clinical development of this compound was halted after a large Phase 3 trial showed no significant benefit in patients with mild Alzheimer's disease.[4] This failure has been attributed to its weak potency and poor penetration of the blood-brain barrier.[5] In contrast, subsequent research has focused on second-generation GSMs with nanomolar potency, representing a significant leap forward from the micromolar activity of this compound and other first-generation agents.[6][7]
This guide delves into the comparative preclinical data of this compound against other Aβ42-lowering agents, including other NSAIDs and advanced GSMs, and provides an overview of the experimental protocols used to generate this critical data.
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound and a selection of other Aβ42-lowering agents. It is important to note that these data are compiled from various studies and were not generated in a single head-to-head experiment, thus direct comparisons should be made with caution, considering the different experimental systems employed.
Table 1: In Vitro Potency of γ-Secretase Modulators in Reducing Aβ42
| Compound | Class | Cell Line | IC50 for Aβ42 Reduction | Source |
| This compound | 1st Gen. GSM / NSAID | H4 (human neuroglioma) | ~200-300 µM (in broken cell assay) | [8] |
| Ibuprofen | 1st Gen. GSM / NSAID | H4 | > 100 µM | [9][10] |
| Indomethacin | 1st Gen. GSM / NSAID | H4 | > 50 µM | [9][10] |
| Sulindac Sulfide | 1st Gen. GSM / NSAID | CHO (PS1-M146L) | ~25-50 µM | [9][10] |
| Compound 2 | 2nd Gen. GSM | SH-SY5Y-APP | 4.1 nM | [6] |
| Compound 3 | 2nd Gen. GSM | SH-SY5Y-APP | 5.3 nM | [6] |
| GSM-2 | 2nd Gen. GSM | H4 (APP-overexpressing) | ~100 nM | [11] |
Table 2: In Vivo Efficacy of Aβ42-Lowering Agents in Transgenic Mouse Models of Alzheimer's Disease
| Compound | Mouse Model | Dosing Regimen | Reduction in Brain Aβ42 | Source |
| This compound | Tg2576 | 10, 25, 50 mg/kg for 3 days | Reduction observed, but no clear dose-response | [12] |
| Ibuprofen | Tg2576 | 50 mg/kg/day | Significant reduction | [9][13] |
| Flurbiprofen (racemic) | APP Transgenic | Not specified | ~70% decrease | [8] |
| Meclofenamic Acid | APP Transgenic | Not specified | ~80% decrease | [8] |
| Compound 2 | C57BL/6J | 10 mg/kg/day for 9 days | Preferential lowering of Aβ42 vs Aβ40 | [6] |
Experimental Protocols
In Vitro Aβ42 Reduction Assay in Cultured Cells
This protocol outlines a general method for assessing the Aβ42-lowering capacity of test compounds in a cell-based assay.
-
Cell Culture: Human neuroglioma (H4) or Chinese Hamster Ovary (CHO) cells stably overexpressing human amyloid precursor protein (APP), often with a familial Alzheimer's disease mutation (e.g., the Swedish mutation), are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[9][11]
-
Compound Treatment: Cells are seeded in multi-well plates and, upon reaching a specified confluency (e.g., 80-90%), are treated with various concentrations of the test compounds (e.g., this compound, other GSMs, or NSAIDs) or vehicle control (e.g., DMSO).[14] The treatment duration is typically 15-24 hours.[11][15]
-
Conditioned Media Collection: After the incubation period, the conditioned media is collected. To prevent degradation of Aβ peptides, protease inhibitors are often added. The media is then centrifuged to remove cell debris.[14]
-
Aβ42 Measurement: The concentration of Aβ42 in the conditioned media is quantified using a specific sandwich enzyme-linked immunosorbent assay (ELISA).[9][16] Commercially available ELISA kits (e.g., from Meso Scale Discovery) are commonly used for this purpose.[16] The assay typically involves capturing Aβ peptides with a specific antibody and detecting the Aβ42 isoform with a labeled secondary antibody.
-
Data Analysis: The Aβ42 levels in the treated samples are normalized to the vehicle-treated controls. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
In Vivo Assessment of Aβ42 Lowering in Transgenic Mouse Models
This protocol describes a general procedure for evaluating the in vivo efficacy of Aβ42-lowering agents in animal models of Alzheimer's disease.
-
Animal Model: Transgenic mouse models that overexpress human APP with familial Alzheimer's disease mutations (e.g., Tg2576 or PDAPP mice) are commonly used. These mice develop age-dependent Aβ pathology.[8]
-
Compound Administration: The test compounds are administered to the mice, typically through oral gavage, for a specified duration (e.g., acute dosing for 3 days or chronic dosing for several weeks).[8][12] A vehicle control group is always included.
-
Tissue Collection: At the end of the treatment period, the mice are euthanized, and brain tissue is collected. Plasma and cerebrospinal fluid (CSF) may also be collected for pharmacokinetic and biomarker analysis.
-
Brain Homogenization: The brain tissue is homogenized in buffers (e.g., RIPA buffer for soluble fractions and formic acid for insoluble plaques) containing protease inhibitors.[6]
-
Aβ42 Quantification: The levels of Aβ42 in the brain homogenates are measured by sandwich ELISA, similar to the in vitro assay.[8]
-
Data Analysis: The Aβ42 levels in the brains of treated mice are compared to those in the vehicle-treated control group to determine the percentage of reduction.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the amyloid processing pathway and a typical experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 4. Effect of this compound on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A subset of NSAIDs lower amyloidogenic Abeta42 independently of cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jneurosci.org [jneurosci.org]
- 12. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Secreted Amyloid β-Proteins in a Cell Culture Model Include N-Terminally Extended Peptides That Impair Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Intermediate Steps in Amyloid Beta (Aβ) Production under Near-native Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mesoscale.com [mesoscale.com]
Safety Operating Guide
Proper Disposal of Tarenflurbil: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Tarenflurbil, ensuring compliance with regulatory standards and promoting a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Profile
This compound is classified as a hazardous substance. All personnel handling this compound must be aware of its potential health risks and take appropriate safety precautions.
Table 1: this compound Hazard Classification
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin |
| Skin Sensitization | Category 1B | Warning | H317: May cause an allergic skin reaction |
| Reproductive Toxicity | Category 2 | Warning | H361d: Suspected of damaging the unborn child |
Source: Sigma-Aldrich Safety Data Sheet. GHS: Globally Harmonized System of Classification and Labelling of Chemicals.
Personal Protective Equipment (PPE)
Prior to handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Gloves: Chemical-resistant gloves must be worn. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste.[2][3][4] Improper disposal, such as flushing down the drain, is prohibited.[3]
Step 1: Segregation
-
Segregate this compound waste from non-hazardous laboratory waste.
-
Use a designated, clearly labeled hazardous waste container.
Step 2: Containerization
-
Place all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a primary container that is compatible with the chemical.
-
For liquid waste containing this compound, use a sealable, leak-proof container.
-
Ensure the primary container is securely sealed.
Step 3: Labeling
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The specific hazard(s) (e.g., "Toxic")
-
The date the waste was first added to the container.
-
Step 4: Storage
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[1]
-
Do not attempt to dispose of this compound waste in regular trash or by incineration in a standard laboratory furnace.[2][3]
-
Complete all necessary waste disposal manifests and documentation as required by your institution and the disposal contractor.
Emergency Procedures
In the event of a spill or accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Ingestion: If swallowed, seek immediate medical attention.[1] Do not induce vomiting unless directed to do so by medical personnel.
-
Spill: Evacuate the immediate area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a labeled hazardous waste container.
Regulatory Framework
The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[3][4][5] It is imperative to adhere to the specific guidelines set forth by these agencies and your state's environmental protection agency.
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper and compliant disposal of this compound waste.
References
Personal protective equipment for handling Tarenflurbil
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Tarenflurbil, an investigational small molecule drug. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard laboratory safety protocols.
This compound: Key Safety Information
This compound is an orally active, synthetic enantiomer of flurbiprofen. While it has been investigated for potential therapeutic uses, it is crucial to handle this compound with care due to its toxicological properties. The primary hazard identified is acute oral toxicity.
Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₂ | PubChem |
| Molecular Weight | 244.26 g/mol | PubChem |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | Soluble in DMSO (2 mg/mL) | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Personal Protective Equipment (PPE)
Due to the toxic nature of this compound and its potential for aerosolization as a powder, a comprehensive approach to personal protective equipment is mandatory.
| PPE Category | Minimum Requirement | Recommended for High-Potency Compounds |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (e.g., butyl rubber) for extensive handling |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Body Protection | Laboratory coat | Disposable gown with long sleeves and tight cuffs |
| Respiratory Protection | Not generally required for small quantities handled in a ventilated enclosure | A NIOSH-approved respirator (e.g., N95) should be considered for weighing or procedures that may generate dust. |
Important Note: All PPE should be removed and disposed of properly before leaving the laboratory area. Contaminated disposable PPE should be treated as chemical waste.
Standard Operating Procedure for Handling this compound
The following workflow outlines the essential steps for safely handling this compound from receipt to disposal. Adherence to these procedures is critical to minimize exposure risk.
Caption: Standard operating procedure for handling this compound.
Emergency Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
